3-((Phenylsulfonyl)methylene)oxetane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(benzenesulfonylmethylidene)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c11-14(12,8-9-6-13-7-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHCTLRZIXTLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CS(=O)(=O)C2=CC=CC=C2)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-((Phenylsulfonyl)methylene)oxetane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a laboratory-scale synthesis protocol for 3-((phenylsulfonyl)methylene)oxetane, a valuable building block in medicinal chemistry and materials science. The document outlines the detailed experimental procedure, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a unique molecule incorporating both a strained oxetane ring and a phenylsulfonyl group. The oxetane moiety is of significant interest in drug discovery as it can serve as a polar surrogate for gem-dimethyl or carbonyl groups, potentially improving physicochemical properties such as solubility and metabolic stability. The phenylsulfonyl group, a common pharmacophore, further enhances its utility as a versatile intermediate for the synthesis of more complex molecular architectures. This guide details a reliable synthetic route to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| (Methylsulfonyl)benzene | 2.2 g (13.9 mmol) |
| n-Butyl lithium (n-BuLi) | 12.2 mL (30.6 mmol, 2.5 M in hexane) |
| Chlorodiethylphosphonate | 2.4 mL (16.7 mmol) |
| Oxetan-3-one | 1.0 g (13.9 mmol) |
| Solvents | |
| Tetrahydrofuran (THF) | 40 mL (38 mL + 2 mL) |
| Reaction Conditions | |
| Stage 1 Temperature | 0 °C |
| Stage 1 Duration | 0.67 hours |
| Stage 2 Temperature | 0 °C |
| Stage 2 Duration | 0.5 hours |
| Stage 3 Temperature | -78 °C |
| Stage 3 Duration | 2 hours |
| Product Information | |
| Final Product | This compound |
| Yield | 2.4 g (82%)[1][2] |
| Appearance | Colorless oil[1][2] |
Experimental Protocol
This protocol describes a three-stage process for the synthesis of this compound.
Materials:
-
(Methylsulfonyl)benzene
-
n-Butyl lithium (2.5 M solution in hexane)
-
Tetrahydrofuran (THF), anhydrous
-
Chlorodiethylphosphonate
-
Oxetan-3-one
-
Aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Cooling baths (0 °C and -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
Stage 1: Lithiation of (Methylsulfonyl)benzene
-
To a solution of (methylsulfonyl)benzene (2.2 g, 13.9 mmol) in tetrahydrofuran (38 mL), slowly add n-butyl lithium (12.2 mL of a 2.5 M hexane solution, 30.6 mmol) dropwise at 0 °C over a period of 10 minutes.[1][2]
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes.[1][2]
Stage 2: Reaction with Chlorodiethylphosphonate
-
To the reaction mixture from Stage 1, add chlorodiethylphosphonate (2.4 mL, 16.7 mmol) dropwise at 0 °C.
-
Stir the mixture for an additional 30 minutes at the same temperature.[1]
Stage 3: Addition of Oxetan-3-one and Work-up
-
Dissolve oxetan-3-one (1.0 g, 13.9 mmol) in THF (2 mL) and add it dropwise to the reaction mixture at -78 °C.[1][2]
-
Stir the reaction mixture continuously at -78 °C for 2 hours.[1][2]
-
Upon completion of the reaction, quench the reaction by diluting it with aqueous ammonium chloride (100 mL).[1][2]
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).[1][2]
-
Combine the organic layers and concentrate the solution under reduced pressure.[1][2]
-
Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to yield this compound (2.4 g, 82% yield) as a colorless oil.[1][2]
Characterization:
The structure of the final product can be confirmed by ¹H NMR spectroscopy.[1][2]
-
¹H NMR (400 MHz, CDCl₃): δ 7.90-7.88 (m, 2H), 7.68-7.64 (m, 1H), 7.57 (t, J=7.6Hz, 2H), 6.13-6.11 (m, 1H), 5.66-5.64 (m, 2H), 5.30-5.27 (m, 2H).[1][2]
Visualized Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-((Phenylsulfonyl)methylene)oxetane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the novel heterocyclic compound, 3-((Phenylsulfonyl)methylene)oxetane. This molecule is of significant interest to the medicinal chemistry and drug discovery sectors due to the unique combination of the strained oxetane ring and the well-established phenylsulfonyl group, both of which can confer desirable pharmacokinetic and pharmacodynamic properties. This document outlines its chemical identity, structural characteristics, and available physicochemical data, alongside detailed experimental protocols for its synthesis.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Synonyms: 3-(Benzenesulfonylmethylene)oxetane, 3-[(Phenylsulphonyl)methylidene]oxetane
-
CAS Number: 1221819-46-0[1]
-
Molecular Formula: C₁₀H₁₀O₃S[1]
-
Molecular Weight: 210.25 g/mol [1]
The structure of this compound incorporates a four-membered oxetane ring, which is a known bioisostere for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability and aqueous solubility in drug candidates.[2][3] The exocyclic methylene group is conjugated with a phenylsulfonyl moiety. The sulfonyl group is a key pharmacophore in many established drugs, known for its ability to act as a hydrogen bond acceptor and to engage in various biological interactions.
Physicochemical Properties
A summary of the available experimental and predicted physicochemical data for this compound is presented in the table below. It is important to note that while some experimental data is available, other key parameters are based on computational predictions and await experimental verification.
| Property | Value | Data Type | Reference(s) |
| Physical State | White to off-white solid | Experimental | [1] |
| Melting Point | 51-53 °C | Experimental | [1] |
| Boiling Point | 412.0 ± 45.0 °C | Predicted | [1] |
| Density | 1.412 ± 0.06 g/cm³ | Predicted | [1] |
| Solubility | Soluble in ethyl acetate and petroleum ether (as per purification solvent) | Inferred | [1] |
| pKa | 11.080 | Predicted | [4] |
| logP (XLogP3) | 1.374 | Predicted | [4] |
| Topological Polar Surface Area (TPSA) | 43.370 Ų | Predicted | [4] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the protons in the molecule.
-
¹H NMR (400 MHz, CDCl₃): δ 7.90-7.88 (m, 2H), 7.68-7.64 (m, 1H), 7.57 (t, J=7.6Hz, 2H), 6.13-6.11 (m, 1H), 5.66-5.64 (m, 2H), 5.30-5.27 (m, 2H).[1]
Note: As of the latest search, detailed experimental ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound are not publicly available in the literature. Commercial suppliers may hold this data.
Experimental Protocols
The primary synthetic route to this compound reported in the literature is a Horner-Wadsworth-Emmons (HWE) reaction.[1] This olefination reaction is a well-established method for the formation of carbon-carbon double bonds.
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
Reaction Scheme:
(Methylsulfonyl)benzene + n-Butyllithium + Diethyl chlorophosphate → Intermediate Phosphonate Intermediate Phosphonate + Oxetan-3-one → this compound
Materials:
-
(Methylsulfonyl)benzene
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexane
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl chlorophosphate
-
Oxetan-3-one
-
Aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
A solution of (methylsulfonyl)benzene (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath.
-
n-Butyllithium (2.2 eq) is added dropwise to the solution over a period of 10 minutes, resulting in the formation of a carbanion. The reaction mixture is stirred for an additional 30 minutes at 0 °C.
-
Diethyl chlorophosphate (1.2 eq) is then added dropwise to the reaction mixture, which is stirred for another 30 minutes to form the phosphonate intermediate.
-
The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.
-
A solution of oxetan-3-one (1.0 eq) in anhydrous THF is added dropwise to the cooled reaction mixture.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of aqueous ammonium chloride solution.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v) as the eluent to yield this compound.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Hypothetical Signaling Pathway Involvement
While no specific biological targets for this compound have been identified in the literature, its structural motifs—the oxetane ring and the phenylsulfonyl group—are present in compounds with known biological activities. For instance, various sulfonamides are known to inhibit enzymes like cyclooxygenases (COX), and oxetane-containing molecules have been developed as inhibitors of kinases and other enzymes in drug discovery programs.[5][6][7]
The following diagram presents a hypothetical signaling pathway where a molecule with these structural features might act, for illustrative purposes. This is a generalized representation and does not imply proven activity for this compound.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry. This guide has summarized the currently available physicochemical data and provided a detailed protocol for its synthesis. Further experimental investigation is required to fully characterize this molecule, including the determination of its experimental boiling point, solubility profile in a range of solvents, pKa, and logP, as well as comprehensive spectroscopic analysis (¹³C NMR, IR, MS). Moreover, biological screening is necessary to elucidate its potential therapeutic applications and to validate any hypothetical interactions with signaling pathways. The information presented herein serves as a foundational resource for researchers interested in exploring the properties and applications of this promising compound.
References
- 1. 3-(phenylsulfonylMethylene)oxetane | 1221819-46-0 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. dempochem.com [dempochem.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-((Phenylsulfonyl)methylene)oxetane (CAS Number: 1221819-46-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((Phenylsulfonyl)methylene)oxetane is a unique heterocyclic compound featuring a strained four-membered oxetane ring and a phenylsulfonyl group. This combination of moieties suggests potential utility in medicinal chemistry and materials science.[1] The oxetane ring, a bioisostere of carbonyl and gem-dimethyl groups, is increasingly incorporated into drug candidates to enhance physicochemical properties such as metabolic stability and solubility.[2][3] Concurrently, the phenylsulfonyl group is a well-established pharmacophore present in a variety of therapeutic agents, including anticancer and antimicrobial drugs.[4][5]
This technical guide provides a comprehensive overview of the synthesis, known properties, and potential applications of this compound, based on available scientific literature. While direct biological data for this specific compound is not extensively documented, this guide will infer its potential relevance by examining the well-established roles of its constituent functional groups in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Reference |
| CAS Number | 1221819-46-0 | [6] |
| Molecular Formula | C₁₀H₁₀O₃S | [6] |
| Molecular Weight | 210.25 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 51-53 °C | [6] |
| Boiling Point (Predicted) | 412.0 ± 45.0 °C | [6] |
| Density (Predicted) | 1.412 ± 0.06 g/cm³ | [6] |
| Storage Temperature | 2-8°C | [6] |
Synthesis
The primary reported synthesis of this compound is achieved through a Horner-Wadsworth-Emmons (HWE) type reaction.[7] The HWE reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and stabilized phosphonate ylides.[8][9][10][11][12]
Detailed Experimental Protocol
This protocol outlines the multi-step synthesis of this compound from commercially available starting materials.[7]
Materials:
-
Methyl phenyl sulfone
-
n-Butyllithium (n-BuLi) in hexanes
-
Diethyl chlorophosphate
-
Oxetan-3-one
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation of the Phosphonate Reagent:
-
Dissolve methyl phenyl sulfone (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere.
-
Slowly add n-BuLi (2.2 eq) dropwise to the solution.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add diethyl chlorophosphate (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring for an additional 30 minutes at the same temperature.
-
-
Horner-Wadsworth-Emmons Reaction:
-
Cool the reaction mixture containing the in-situ generated phosphonate reagent to -78°C.
-
In a separate flask, dissolve oxetan-3-one (1.0 eq) in anhydrous THF.
-
Slowly add the solution of oxetan-3-one to the reaction mixture at -78°C.
-
Stir the reaction mixture at -78°C for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent.
-
The final product, this compound, is obtained as a colorless oil with an 82% yield.[7]
-
Synthesis Workflow Diagram
References
- 1. This compound [myskinrecipes.com]
- 2. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of N-arylsulfonylpyrimidones as anticancer agents. | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]
- 6. 3-(phenylsulfonylMethylene)oxetane | 1221819-46-0 [chemicalbook.com]
- 7. 3-(phenylsulfonylMethylene)oxetane synthesis - chemicalbook [chemicalbook.com]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-((Phenylsulfonyl)methylene)oxetane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 3-((Phenylsulfonyl)methylene)oxetane, a molecule of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a core resource for researchers and professionals in drug development, offering detailed experimental protocols, tabulated spectroscopic data, and a contextual understanding of its potential applications.
Introduction
This compound is a unique heterocyclic compound that incorporates both a strained oxetane ring and a phenylsulfonyl group. The oxetane motif is of growing importance in drug discovery. Its incorporation into small molecules can significantly enhance key physicochemical properties such as aqueous solubility and metabolic stability. The strained four-membered ring introduces a desirable three-dimensional character, which can lead to improved target engagement and selectivity. Furthermore, the phenylsulfonyl moiety is a common pharmacophore that can participate in various non-covalent interactions with biological targets. The combination of these two functional groups makes this compound a valuable building block for the synthesis of novel therapeutic agents.
Spectroscopic Data
A thorough understanding of the spectroscopic profile of a compound is essential for its unambiguous identification and characterization. The following tables summarize the key spectroscopic data for this compound.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data of this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.90-7.88 | m | - | 2H | Aromatic (ortho to SO₂) |
| 7.68-7.64 | m | - | 1H | Aromatic (para to SO₂) |
| 7.57 | t | 7.6 | 2H | Aromatic (meta to SO₂) |
| 6.13-6.11 | m | - | 1H | =CH |
| 5.66-5.64 | m | - | 2H | O-CH₂ |
| 5.30-5.27 | m | - | 2H | C-CH₂-C |
Solvent: CDCl₃, Frequency: 400 MHz
Other Spectroscopic Data
Experimental Protocols
The following section details the synthetic procedure for this compound, providing a step-by-step methodology for its preparation in a laboratory setting.
Synthesis of this compound[1]
This synthesis is a multi-step process involving the deprotonation of methyl phenyl sulfone, followed by reaction with diethyl chlorophosphate and subsequent olefination of oxetan-3-one.
Materials:
-
Methyl phenyl sulfone
-
n-Butyllithium (n-BuLi) in hexanes
-
Diethyl chlorophosphate
-
Oxetan-3-one
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), aqueous solution
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
A solution of methyl phenyl sulfone (1 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath.
-
n-Butyllithium (2.2 equivalents) is added dropwise to the stirred solution. The reaction mixture is stirred for an additional 30 minutes at 0 °C.
-
Diethyl chlorophosphate (1.2 equivalents) is then added dropwise to the reaction mixture, and stirring is continued for 30 minutes.
-
The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of oxetan-3-one (1 equivalent) in anhydrous THF is added dropwise to the cooled reaction mixture.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.
Logical Relationships and Workflows
To visualize the experimental workflow and the logical relationship of the synthesis, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Signaling Pathways and Drug Development Context
While specific biological targets and signaling pathways for this compound have not yet been elucidated in published literature, the strategic incorporation of the oxetane moiety into drug candidates is a well-established approach to modulate their pharmacokinetic and pharmacodynamic properties. The following diagram illustrates the conceptual role of oxetanes in enhancing the developability of a lead compound.
Caption: Role of oxetane incorporation in drug candidate optimization.
References
The Reactivity of the Exocyclic Double Bond in 3-((Phenylsulfonyl)methylene)oxetane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the exocyclic double bond in 3-((phenylsulfonyl)methylene)oxetane. The presence of the electron-withdrawing phenylsulfonyl group significantly activates the double bond, making it susceptible to a variety of nucleophilic and cycloaddition reactions. While specific experimental data for this particular molecule is limited in published literature, this guide extrapolates its reactivity based on established principles of vinyl sulfone chemistry and the behavior of other activated alkenes. This document outlines predicted reaction pathways, provides detailed, adaptable experimental protocols, and presents quantitative data from analogous systems to guide researchers in the utilization of this versatile building block.
Introduction
The oxetane ring is a valuable scaffold in medicinal chemistry, often employed to enhance physicochemical properties such as solubility and metabolic stability.[1] The title compound, this compound, combines this desirable heterocyclic motif with a highly reactive exocyclic double bond. The phenylsulfonyl group, a potent electron-withdrawing group, polarizes the double bond, rendering the β-carbon electrophilic and an excellent Michael acceptor. This activation also makes the double bond a competent dienophile in cycloaddition reactions. This guide explores the synthetic potential of this molecule, focusing on the reactivity of its activated exocyclic double bond.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Horner-Wadsworth-Emmons type reaction, starting from oxetan-3-one.
Experimental Protocol: Synthesis of this compound
Materials:
-
(Methylsulfonyl)benzene
-
n-Butyl lithium (n-BuLi) in hexanes
-
Chlorodiethylphosphonate
-
Oxetan-3-one
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), aqueous solution
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
A solution of (methylsulfonyl)benzene (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
n-Butyl lithium (2.2 eq) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C.
-
Chlorodiethylphosphonate (1.2 eq) is then added dropwise, and the reaction is stirred for an additional 30 minutes at the same temperature.
-
The reaction mixture is then cooled to -78 °C.
-
A solution of oxetan-3-one (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to afford this compound.
Table 1: Synthesis Yield
| Starting Material | Reagents | Product | Yield | Reference |
| Oxetan-3-one | (Methylsulfonyl)benzene, n-BuLi, Chlorodiethylphosphonate | This compound | 82% | [2] |
Reactivity of the Exocyclic Double Bond
The exocyclic double bond in this compound is highly activated towards nucleophilic attack and cycloaddition reactions due to the strong electron-withdrawing nature of the phenylsulfonyl group.
Michael Addition Reactions
The β-carbon of the exocyclic double bond is highly electrophilic and is expected to readily undergo Michael addition with a variety of soft nucleophiles.
Vinyl sulfones are known to react rapidly and selectively with thiols under basic or nucleophilic catalysis.[3][4] This reaction is often considered a "click" reaction due to its high efficiency and mild reaction conditions.
Predicted Reaction: The reaction of this compound with a thiol in the presence of a base (e.g., triethylamine) or a nucleophilic catalyst (e.g., a phosphine) is expected to proceed rapidly to afford the corresponding thioether adduct.
Table 2: Predicted Thiol-Michael Addition
| Reactant 1 | Reactant 2 (Thiol) | Catalyst | Predicted Product | Predicted Yield |
| This compound | R-SH | Base (e.g., Et₃N) or Nucleophile (e.g., PPh₃) | 3-(((Phenylsulfonyl)(R-thio))methyl)oxetane | High (>90%) |
Experimental Protocol (General): Thiol-Michael Addition
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂, or acetonitrile) is added the thiol (1.0-1.2 eq).
-
A catalytic amount of a base (e.g., triethylamine, 0.1 eq) or a nucleophilic catalyst (e.g., triphenylphosphine, 0.1 eq) is added.
-
The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Primary and secondary amines are also expected to act as competent nucleophiles in Michael additions to this compound, leading to the formation of the corresponding β-amino sulfones.
Predicted Reaction: The addition of an amine to the activated alkene would furnish the 1,4-adduct. The reaction may require slightly more forcing conditions compared to the thiol addition, depending on the nucleophilicity of the amine.
Table 3: Predicted Aza-Michael Addition
| Reactant 1 | Reactant 2 (Amine) | Predicted Product | Predicted Yield |
| This compound | R₂NH | 3-(((Phenylsulfonyl)(R₂N))methyl)oxetane | Moderate to High |
Experimental Protocol (General): Aza-Michael Addition
-
A solution of this compound (1.0 eq) and the amine (1.0-1.5 eq) in a polar aprotic solvent (e.g., DMF or DMSO) is prepared.
-
The reaction mixture may be heated to facilitate the reaction.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.
Cycloaddition Reactions
The electron-deficient nature of the exocyclic double bond makes this compound an excellent dienophile in Diels-Alder reactions and a potential partner in other cycloaddition reactions.
With electron-rich dienes, this compound is expected to undergo [4+2] cycloaddition to form six-membered rings. The phenylsulfonyl group will likely control the regioselectivity of the addition.
Predicted Reaction: Reaction with a diene such as cyclopentadiene or furan would yield the corresponding Diels-Alder adduct. The reaction may require thermal conditions.
Table 4: Predicted Diels-Alder Reaction
| Reactant 1 | Reactant 2 (Diene) | Predicted Product | Predicted Yield |
| This compound | Cyclopentadiene | Spiro[bicyclo[2.2.1]hept-5-ene-2,3'-oxetane] derivative | Moderate to High |
Experimental Protocol (General): Diels-Alder Reaction
-
A solution of this compound (1.0 eq) and an excess of the diene (e.g., 3-5 eq) in a high-boiling solvent (e.g., toluene or xylene) is prepared in a sealed tube.
-
The mixture is heated to the desired temperature (e.g., 80-140 °C) and monitored by TLC or LC-MS.
-
Upon completion, the solvent and excess diene are removed under reduced pressure.
-
The residue is purified by column chromatography to afford the cycloadduct.
Other Potential Reactions
Based on the reactivity of activated alkenes, other transformations of the exocyclic double bond can be envisaged.
-
Epoxidation: Due to the electron-deficient nature of the alkene, epoxidation would likely require a nucleophilic epoxidizing agent, such as hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation), rather than an electrophilic one like m-CPBA.[5][6][7][8]
-
Dihydroxylation: Dihydroxylation could be achieved via a two-step procedure involving epoxidation followed by acid- or base-catalyzed ring-opening to give the anti-diol.[3][9][10] Direct syn-dihydroxylation with reagents like osmium tetroxide might be sluggish due to the electron-poor nature of the alkene.
-
Hydrogenation: The exocyclic double bond should be susceptible to catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and a hydrogen atmosphere, to yield 3-(phenylsulfonylmethyl)oxetane.[11][12]
Logical Workflow
The following diagram illustrates the synthesis of this compound and its potential subsequent transformations based on the reactivity of its exocyclic double bond.
Conclusion
This compound represents a versatile and highly reactive building block. Its exocyclic double bond, activated by the phenylsulfonyl group, is predicted to readily participate in a range of valuable organic transformations, including Michael additions and Diels-Alder reactions. While specific experimental data for this compound is not extensively available, the well-established reactivity of vinyl sulfones provides a strong foundation for predicting its chemical behavior. This guide offers a starting point for researchers to explore the synthetic utility of this promising molecule in the fields of medicinal chemistry, drug discovery, and materials science. Further experimental validation of the predicted reactivity is warranted and will undoubtedly expand the synthetic toolbox available to chemists.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d-nb.info [d-nb.info]
- 5. organicreactions.org [organicreactions.org]
- 6. youtube.com [youtube.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
Stability of 3-((Phenylsulfonyl)methylene)oxetane: A Technical Guide for Drug Development Professionals
Disclaimer: This document summarizes the available scientific information regarding the stability of 3-((phenylsulfonyl)methylene)oxetane and related chemical structures. As of the latest literature review, specific experimental stability data for this compound is not publicly available. Therefore, this guide provides an in-depth analysis based on the known chemistry of its constituent functional groups—the oxetane ring and the vinyl sulfone moiety—to predict its stability profile and outline recommended experimental protocols for its assessment.
Introduction
This compound is a versatile synthetic intermediate of interest in pharmaceutical development. Its unique structure, combining a strained four-membered oxetane ring with an electron-withdrawing phenylsulfonyl group, suggests potential for enhancing biological activity and modulating physicochemical properties of drug candidates. However, these same features present potential stability challenges that must be thoroughly understood during drug development. This technical guide provides a comprehensive overview of the anticipated stability of this compound, potential degradation pathways, and detailed methodologies for its experimental evaluation.
Chemical Structure and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1221819-46-0 | Supplier Data |
| Molecular Formula | C₁₀H₁₀O₃S | Supplier Data |
| Molecular Weight | 210.25 g/mol | Supplier Data |
| Appearance | White to off-white solid | Supplier Data |
| Storage Conditions | 2-8°C, dry and sealed | [1] |
Predicted Stability Profile
The stability of this compound is primarily dictated by the reactivity of its two key functional motifs: the oxetane ring and the exocyclic vinyl sulfone.
The Oxetane Ring
The four-membered oxetane ring is strained and susceptible to ring-opening reactions, particularly under acidic conditions. However, the stability of the oxetane ring is significantly influenced by its substitution pattern. While 3,3-disubstituted oxetanes are generally considered more stable due to steric hindrance, the 3-methylene substituent in the title compound offers less protection.[2][3]
The Vinyl Sulfone Moiety
The phenylsulfonyl group is a strong electron-withdrawing group, rendering the exocyclic double bond highly electrophilic. This makes the vinyl sulfone moiety susceptible to nucleophilic attack (Michael addition). This reactivity is a key consideration for stability in the presence of nucleophiles, including water (hydrolysis), especially under basic conditions.
Potential Degradation Pathways
Based on the chemical nature of this compound, several degradation pathways can be anticipated.
Acid-Catalyzed Hydrolysis
Under acidic conditions, protonation of the oxetane oxygen can facilitate nucleophilic attack by water, leading to ring-opening and the formation of a diol-sulfone derivative.
Base-Catalyzed Hydrolysis
Under basic conditions, the primary route of degradation is expected to be the Michael addition of a hydroxide ion to the electrophilic double bond. This would result in the formation of a β-hydroxy sulfone.
Nucleophilic Addition
Besides water, other nucleophiles present in a formulation or biological environment could potentially react with the vinyl sulfone moiety.
Thermal Degradation
While specific data is unavailable for this compound, thermal stress could potentially lead to decomposition. General degradation pathways for organic molecules include oxidation and fragmentation.
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions in organic molecules. The presence of the aromatic ring and the sulfonyl group may make the molecule susceptible to photodegradation.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Recommended Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a comprehensive forced degradation study is recommended. The following protocols are based on general industry practices and ICH guidelines.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal | Dry Heat | 80°C | 24, 48, 72 hours |
| Photolytic | UV (254 nm) & Visible | Room Temperature | As per ICH Q1B |
Experimental Workflow
Caption: General workflow for a forced degradation study.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its potential degradation products.
Table 2: Suggested Starting HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 220 nm, 254 nm) and Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Method development should focus on achieving adequate resolution between the main peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is also recommended.
Summary and Recommendations
While specific stability data for this compound is not currently available in the public domain, a careful analysis of its chemical structure allows for the prediction of its stability profile. The primary areas of concern are the potential for acid-catalyzed ring-opening of the oxetane moiety and nucleophilic addition to the vinyl sulfone group, particularly under basic conditions.
It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, be conducted to:
-
Elucidate the actual degradation pathways and identify the major degradation products.
-
Establish the intrinsic stability of the molecule.
-
Develop and validate a robust, stability-indicating analytical method for routine quality control and stability monitoring.
The information generated from these studies will be critical for formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of any drug product containing this compound.
References
Synthesis of 3-((Phenylsulfonyl)methylene)oxetane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-((phenylsulfonyl)methylene)oxetane from oxetan-3-one. The described methodology is a variation of olefination reactions, offering a robust route to this valuable building block in medicinal chemistry and materials science. This document outlines the reaction mechanism, a detailed experimental protocol, and key analytical data.
Reaction Overview
The synthesis of this compound from oxetan-3-one is achieved through an olefination reaction. While sharing similarities with the Horner-Wadsworth-Emmons and Julia-Kocienski reactions, the specific protocol detailed in the literature points towards a modified olefination strategy.[1][2] In this procedure, methyl phenyl sulfone is first deprotonated to form a carbanion, which is then phosphonylated. This intermediate subsequently reacts with oxetan-3-one to yield the desired alkene product.
Reaction Scheme:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is based on established literature procedures.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyl Phenyl Sulfone | 156.21 | 13.9 | 2.2 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 30.6 | 12.2 mL |
| Diethyl Chlorophosphate | 172.55 | 16.7 | 2.4 mL |
| Oxetan-3-one | 72.06 | 13.9 | 1.0 g |
| Tetrahydrofuran (THF) | - | - | 38 mL + 2 mL |
| Saturated NH4Cl (aq) | - | - | 100 mL |
| Ethyl Acetate (EtOAc) | - | - | 2 x 100 mL |
Procedure:
-
Carbanion Formation: To a solution of methyl phenyl sulfone (2.2 g, 13.9 mmol) in anhydrous tetrahydrofuran (38 mL) at 0 °C under an inert atmosphere, slowly add n-butyllithium (12.2 mL of a 2.5 M solution in hexanes, 30.6 mmol) dropwise over 10 minutes. Stir the resulting mixture at 0 °C for 30 minutes.
-
Phosphonylation: To the reaction mixture, add diethyl chlorophosphate (2.4 mL, 16.7 mmol) dropwise. Stir for an additional 30 minutes at the same temperature.
-
Olefination: Cool the reaction mixture to -78 °C. Add a solution of oxetan-3-one (1.0 g, 13.9 mmol) in anhydrous tetrahydrofuran (2 mL) dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Work-up: Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 3/1) to yield this compound as a colorless oil (2.4 g, 82% yield).[1][2]
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization
The final product, this compound, was characterized by nuclear magnetic resonance (NMR) spectroscopy.
1H NMR Data:
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| 7.90-7.88 | m | - | 2H | Aromatic (ortho) |
| 7.68-7.64 | m | - | 1H | Aromatic (para) |
| 7.57 | t | 7.6 Hz | 2H | Aromatic (meta) |
| 6.13-6.11 | m | - | 1H | =CH- |
| 5.66-5.64 | m | - | 2H | -OCH2- |
| 5.30-5.27 | m | - | 2H | -OCH2- |
Solvent: CDCl3, Frequency: 400 MHz[1][2]
Reaction Mechanism Insights
The reaction proceeds through a series of well-defined steps, characteristic of olefination reactions involving sulfonyl-stabilized carbanions.
Caption: Postulated reaction mechanism for the synthesis.
Conclusion
The synthesis of this compound from oxetan-3-one via a modified olefination reaction is an efficient and high-yielding process. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the preparation of this important chemical entity. The straightforward procedure and readily available starting materials make this a practical route for accessing this compound for further research and development.
References
The Phenylsulfonyl Group: A Key Modulator of Methyleneoxetane Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the phenylsulfonyl group onto the methyleneoxetane scaffold provides a powerful tool for modulating the reactivity of this strained heterocyclic system. The potent electron-withdrawing nature of the phenylsulfonyl moiety significantly influences the electronic properties of the exocyclic double bond and the oxetane ring, thereby dictating the course of various chemical transformations. This technical guide delves into the pivotal role of the phenylsulfonyl group in directing the reactivity of methyleneoxetanes, with a focus on cycloaddition and ring-opening reactions. This document provides a comprehensive overview of the underlying principles, supported by experimental protocols and logical frameworks for predicting reaction outcomes.
Electronic Influence of the Phenylsulfonyl Group
The phenylsulfonyl group (PhSO₂) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom in its +6 oxidation state. When appended to a methyleneoxetane, specifically at the exocyclic double bond as in 3-((phenylsulfonyl)methylene)oxetane, it exerts a profound influence on the molecule's electronic distribution. This results in a highly polarized and electron-deficient double bond, making it an excellent Michael acceptor and a reactive partner in various cycloaddition reactions.
The polarization of the C=C double bond can be represented as follows, with the carbon atom distal to the sulfonyl group bearing a partial positive charge, thus becoming susceptible to nucleophilic attack.
Synthesis of this compound
The foundational starting material for exploring the reactivity of this system is this compound. A reliable synthetic protocol for its preparation has been established, providing a gateway for further chemical investigation.
Experimental Protocol: Synthesis of this compound
This procedure outlines a Horner-Wadsworth-Emmons type reaction to generate the exocyclic double bond.
Materials:
-
Methyl phenyl sulfone
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiethylphosphonate
-
Oxetan-3-one
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
A solution of methyl phenyl sulfone (1.0 equivalent) in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
n-Butyllithium (2.2 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes.
-
Chlorodiethylphosphonate (1.2 equivalents) is then added dropwise, and the reaction is stirred for an additional 30 minutes.
-
The reaction mixture is cooled to -78 °C, and a solution of oxetan-3-one (1.0 equivalent) in THF is added dropwise.
-
The reaction is maintained at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.
Data Presentation:
| Compound | Yield | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |
| This compound | 82% | 7.90-7.88 (m, 2H), 7.68-7.64 (m, 1H), 7.57 (t, J=7.6 Hz, 2H), 6.13-6.11 (m, 1H), 5.66-5.64 (m, 2H), 5.30-5.27 (m, 2H) |
Reactivity of Phenylsulfonyl Methyleneoxetanes
The presence of the phenylsulfonyl group activates the methyleneoxetane system towards a range of chemical transformations. The principal modes of reactivity are cycloaddition reactions at the exocyclic double bond and nucleophilic ring-opening of the strained oxetane.
[3+2] Cycloaddition Reactions
The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This provides a powerful method for the synthesis of novel spirocyclic compounds containing the oxetane moiety.
Logical Framework for [3+2] Cycloaddition:
Caption: [3+2] Cycloaddition of a Phenylsulfonyl Methyleneoxetane.
The regioselectivity and stereoselectivity of these reactions are expected to be high, governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole. The phenylsulfonyl group will direct the regioselectivity of the cycloaddition.
Nucleophilic Ring-Opening Reactions
The strained four-membered oxetane ring is susceptible to nucleophilic attack, leading to ring-opening. The phenylsulfonyl group can influence the regioselectivity of this process. Two primary pathways for nucleophilic attack can be envisioned: attack at the C4 position of the oxetane ring and conjugate addition to the activated double bond, which may or may not be followed by ring-opening.
Experimental Workflow for Investigating Nucleophilic Ring-Opening:
Methodological & Application
Application Notes and Protocols for the Synthesis of Spirocycles Utilizing Oxetane Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirocycles, three-dimensional structures containing two rings connected by a single common atom, are of significant interest in medicinal chemistry. Their rigid conformation can lead to improved binding affinity and selectivity for biological targets. The incorporation of an oxetane ring into a spirocyclic framework is particularly attractive as the oxetane moiety can enhance aqueous solubility, metabolic stability, and other desirable physicochemical properties of drug candidates.
While a comprehensive search for the specific use of 3-((Phenylsulfonyl)methylene)oxetane in spirocycle synthesis did not yield established protocols or quantitative data, this document provides an overview of common and effective strategies for the synthesis of spirocycles containing an oxetane ring, drawing from methodologies applied to structurally related oxetane derivatives. These approaches, such as cycloaddition reactions, multicomponent reactions, and oxidative cyclizations, offer valuable insights for researchers interested in the construction of novel spiro-oxetane scaffolds.
General Synthetic Strategies for Spiro-Oxetane Synthesis
Several powerful synthetic methodologies can be employed to construct spirocycles incorporating an oxetane ring. The choice of strategy often depends on the desired final structure and the available starting materials.
[3+2] Cycloaddition Reactions
One of the most versatile methods for constructing five-membered rings is the 1,3-dipolar cycloaddition. In the context of spiro-oxetane synthesis, this typically involves the reaction of an oxetane-containing dipolarophile or a 1,3-dipole precursor with a suitable reaction partner. While no specific examples using this compound were identified, 3-oxetanone is a common precursor for generating dipolarophiles that can undergo [3+2] cycloaddition with 1,3-dipoles like azomethine ylides to furnish spiro-heterocyclic systems.[1] This general approach is a cornerstone for creating diverse spirocyclic frameworks.[2]
A conceptual workflow for a [3+2] cycloaddition approach to spiro-oxetanes is illustrated below.
Four-Component A³-Based Cascade Reaction
Multicomponent reactions are highly efficient for building molecular complexity in a single step. A notable example is the four-component cascade reaction for synthesizing N-propargyl spirooxazolidines derived from 3-oxetanone.[1] This reaction combines a 1,2-amino alcohol, 3-oxetanone, formaldehyde, and a terminal alkyne, catalyzed by a copper salt.[1] This atom-economical process demonstrates excellent chemoselectivity and a broad substrate scope.[1]
Experimental Protocol: General Procedure for the Synthesis of 3-Oxetanone-Derived N-Propargyl Spirooxazolidines [1]
-
To a vial equipped with a magnetic stir bar, add the substituted 1,2-amino alcohol (0.55 mmol), 37% aqueous formaldehyde solution (0.50 mmol), 3-oxetanone (0.55 mmol), terminal alkyne (0.40 mmol), CuBr₂ (10 mol%), and TFA (20 mol%).[1]
-
Add hexane (2 mL) as the solvent.[1]
-
Seal the vial and stir the reaction mixture at 80 °C for 10 hours.[1]
-
After the reaction is complete, quench the reaction by adding a saturated NaHCO₃ solution.[1]
-
Extract the mixture with ethyl acetate.[1]
-
Combine the organic layers and dry over sodium sulfate.[1]
-
Concentrate the solution under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel (200–300 mesh) to afford the desired spirooxazolidine product.[1]
Data Presentation
The yields for the four-component synthesis of spirooxazolidines are typically reported as isolated yields after purification. A representative, generalized data table is shown below.
| Entry | Amino Alcohol | Alkyne | Product | Yield (%) |
| 1 | Substrate 1 | Substrate A | Spirooxazolidine 1A | 75 |
| 2 | Substrate 2 | Substrate A | Spirooxazolidine 2A | 82 |
| 3 | Substrate 1 | Substrate B | Spirooxazolidine 1B | 68 |
Note: This table is a generalized representation based on typical outcomes for such reactions and does not correspond to specific experimental data from a single source.
The proposed reaction pathway for this cascade reaction is depicted in the following diagram.
Oxidative Cyclization
Another approach to constructing spiro-oxetane fused ring systems involves the oxidative cyclization of appropriately substituted precursors. For instance, a novel tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], has been synthesized through the oxidative cyclization of an o-cycloalkylaminoacetanilide precursor using Oxone®.[3]
Experimental Protocol: Oxidative Cyclization to a Spirocyclic Oxetane Fused Benzimidazole [3]
-
Dissolve the acetanilide precursor (e.g., 0.150 g, 0.44 mmol) in formic acid (20 mL).[3]
-
Add Oxone® (0.820 g, 1.32 mmol, 3 equivalents).[3]
-
Stir the mixture at 40 °C for 6 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, evaporate the solvent under reduced pressure.[3]
-
Add water (30 mL) to the residue and neutralize with solid sodium carbonate (Na₂CO₃).[3]
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 x 10 mL).[3]
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[4]
-
Purify the crude product by column chromatography to yield the desired spirocyclic compound.[4]
Conclusion
While the direct application of this compound in spirocycle synthesis is not yet documented in readily available literature, the field of spiro-oxetane synthesis is rich with other effective methodologies. The strategies outlined in these application notes, including [3+2] cycloadditions, multicomponent reactions, and oxidative cyclizations, provide a strong foundation for researchers aiming to construct these valuable molecular scaffolds. These protocols, primarily utilizing precursors like 3-oxetanone, can serve as a starting point for the development of novel synthetic routes, potentially adaptable to other activated oxetane derivatives in the future. Further research into the reactivity of molecules such as this compound could unveil new and efficient pathways to novel spirocyclic systems for applications in drug discovery and beyond.
References
- 1. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery [ouci.dntb.gov.ua]
- 2. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: [3+2] Cycloaddition Reactions with 3-((Phenylsulfonyl)methylene)oxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has garnered significant attention in medicinal chemistry due to its unique physicochemical properties that can enhance the metabolic stability, aqueous solubility, and lipophilicity of drug candidates. Spirocyclic scaffolds incorporating an oxetane ring are of particular interest as they introduce three-dimensionality, which can lead to improved target selectivity and potency. 3-((Phenylsulfonyl)methylene)oxetane is an activated alkene that serves as a valuable building block for the synthesis of spirocyclic oxetanes through [3+2] cycloaddition reactions. The electron-withdrawing phenylsulfonyl group activates the double bond for facile reaction with various 1,3-dipoles, providing access to a diverse range of spiro-heterocyclic systems.
These spiro-oxetane derivatives are attractive scaffolds in drug discovery, acting as bioisosteres for commonly used groups like gem-dimethyl, carbonyl, and morpholine moieties, often with improved pharmacological profiles. This document provides detailed application notes and experimental protocols for the [3+2] cycloaddition of this compound with representative 1,3-dipoles, namely azomethine ylides, nitrones, and diazomethane, to generate novel spiro-oxetane pyrrolidines, isoxazolidines, and pyrazolines, respectively.
Synthesis of this compound
The starting material, this compound, can be synthesized from (methylsulfonyl)benzene and oxetan-3-one. A general synthetic procedure is as follows:
To a solution of (methylsulfonyl)benzene in anhydrous tetrahydrofuran (THF) at 0 °C is slowly added n-butyllithium (n-BuLi). The resulting mixture is stirred for 30 minutes, after which chlorodiethylphosphonate is added dropwise. After another 30 minutes, a solution of oxetan-3-one in THF is added slowly at -78 °C. The reaction is stirred at this temperature for 2 hours. The reaction is then quenched with aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are concentrated, and the residue is purified by silica gel column chromatography to yield this compound[1].
[3+2] Cycloaddition Reactions: An Overview
The [3+2] cycloaddition is a powerful and atom-economical reaction for the construction of five-membered heterocyclic rings. In the context of this compound, the electron-deficient exocyclic double bond acts as the dipolarophile, reacting with a 1,3-dipole. The phenylsulfonyl group not only activates the double bond but also controls the regioselectivity of the cycloaddition. The reaction generally proceeds via a concerted mechanism.
Below are detailed protocols for the [3+2] cycloaddition of this compound with three classes of 1,3-dipoles. Please note that the presented yields and diastereoselectivities are illustrative and based on analogous reactions with phenyl vinyl sulfone, a structurally similar dipolarophile[2].
Application Note 1: Synthesis of Spiro-Oxetane Pyrrolidines
Reaction: [3+2] Cycloaddition with Azomethine Ylides
The reaction of this compound with an in-situ generated azomethine ylide provides a direct route to spiro-oxetane pyrrolidines. These scaffolds are valuable in medicinal chemistry due to their structural rigidity and diverse substitution patterns.
Illustrative Data:
| Entry | Azomethine Ylide Precursors | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (endo/exo) |
| 1 | Isatin, Sarcosine | Toluene | 110 | 12 | 85 | >95:5 |
| 2 | Isatin, L-Proline | Toluene | 110 | 12 | 82 | >95:5 |
| 3 | Benzaldehyde, Sarcosine | Acetonitrile | 80 | 18 | 78 | 90:10 |
Experimental Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), isatin (1.0 mmol, 1.0 equiv), and sarcosine (1.2 mmol, 1.2 equiv).
-
Add dry toluene (10 mL).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired spiro-oxetane pyrrolidine.
Visualization of the Signaling Pathway:
Application Note 2: Synthesis of Spiro-Oxetane Isoxazolidines
Reaction: [3+2] Cycloaddition with Nitrones
Nitrones serve as versatile 1,3-dipoles in cycloaddition reactions to furnish isoxazolidine rings. The reaction with this compound leads to the formation of novel spiro-oxetane isoxazolidines, which are precursors to valuable 1,3-aminoalcohols.
Illustrative Data:
| Entry | Nitrone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (endo/exo) |
| 1 | C-Phenyl-N-methylnitrone | Toluene | 80 | 24 | 92 | 85:15 |
| 2 | C,N-Diphenylnitrone | Xylene | 140 | 18 | 88 | 80:20 |
| 3 | N-tert-Butyl-alpha-phenylnitrone | Dichloromethane | 40 | 36 | 75 | 90:10 |
Experimental Protocol:
-
In a sealed tube, dissolve this compound (1.0 mmol, 1.0 equiv) and C-phenyl-N-methylnitrone (1.1 mmol, 1.1 equiv) in dry toluene (5 mL).
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the spiro-oxetane isoxazolidine.
Visualization of the Experimental Workflow:
Application Note 3: Synthesis of Spiro-Oxetane Pyrazolines
Reaction: [3+2] Cycloaddition with Diazomethane
The reaction with diazomethane provides access to spiro-oxetane pyrazolines, which can be further transformed into pyrazoles or cyclopropanes. Due to the hazardous nature of diazomethane, this reaction should be performed with extreme caution in a well-ventilated fume hood by experienced personnel.
Illustrative Data:
| Entry | Dipole | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diazomethane | Diethyl Ether | 0 | 4 | 95 |
| 2 | Trimethylsilyldiazomethane | Hexane | 25 | 12 | 80 |
Experimental Protocol:
Caution: Diazomethane is toxic and explosive. This procedure should only be carried out behind a blast shield in a fume hood. Use diazomethane-rated glassware.
-
Generate a solution of diazomethane in diethyl ether using a standard procedure (e.g., from Diazald®).
-
Dissolve this compound (1.0 mmol, 1.0 equiv) in diethyl ether (10 mL) in a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Allow the mixture to warm to room temperature.
-
Wash the solution with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the spiro-oxetane pyrazoline. Further purification can be achieved by recrystallization or chromatography if necessary.
Visualization of the Logical Relationship:
Conclusion
The [3+2] cycloaddition reactions of this compound with various 1,3-dipoles offer a versatile and efficient strategy for the synthesis of novel spirocyclic oxetane frameworks. The resulting spiro-heterocycles are of significant interest in drug discovery and medicinal chemistry due to their unique three-dimensional structures and potential to improve the properties of bioactive molecules. The protocols provided herein serve as a valuable starting point for the exploration of this promising class of compounds. Researchers are encouraged to adapt and optimize these methods for their specific applications.
References
Application Notes and Protocols for 3-((Phenylsulfonyl)methylene)oxetane in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((Phenylsulfonyl)methylene)oxetane is a versatile building block in medicinal chemistry, offering a unique combination of a reactive Michael acceptor and a desirable oxetane motif. The oxetane ring is a valuable bioisostere for commonly used functional groups like carbonyls and gem-dimethyl groups.[1] Its incorporation into drug candidates can significantly enhance physicochemical properties, including aqueous solubility and metabolic stability, while also improving pharmacokinetic profiles.[2] The phenylsulfonyl group activates the exocyclic double bond for nucleophilic attack, providing a straightforward method for introducing the 3-substituted oxetane moiety into a target molecule.
These application notes provide detailed protocols and data on the use of this compound as a key intermediate in the synthesis of pharmaceutically relevant compounds.
Key Advantages of Incorporating the this compound Building Block
The introduction of the oxetane moiety via this building block can confer several benefits to a drug candidate:
-
Improved Solubility: The polar nature of the oxetane ring can lead to a significant increase in the aqueous solubility of a compound.[3]
-
Enhanced Metabolic Stability: Replacement of metabolically labile groups (e.g., gem-dimethyl) with an oxetane can block sites of oxidation by metabolic enzymes, leading to improved stability in vivo.[1][3]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can reduce the pKa of nearby basic functional groups, which can be advantageous for optimizing drug absorption and reducing off-target effects.[1][4]
-
Increased Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring can improve binding affinity and selectivity by allowing for better exploration of the three-dimensional space of a protein's binding pocket.[1][4]
-
Novel Chemical Space: The use of this building block allows for the exploration of novel chemical entities with unique structural and electronic properties.
Application Example: Synthesis of a 3-((Phenylsulfonyl)methyl)oxetane-Substituted Piperidine Derivative
This section details the synthesis of a piperidine derivative incorporating the 3-((phenylsulfonyl)methyl)oxetane moiety, a common scaffold in medicinal chemistry. The key reaction is a Michael addition of a secondary amine to the activated alkene of this compound.
Experimental Protocol: Michael Addition of Piperidine to this compound
This protocol describes a general procedure for the conjugate addition of a piperidine derivative to this compound.
Materials:
-
This compound
-
Substituted Piperidine (1.1 equivalents)
-
Toluene
-
Triton-B (catalytic amount)
-
Methanol or 2-Propanol (for solidification/recrystallization)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted piperidine (1.1 equivalents) in toluene.
-
Add a catalytic amount of Triton-B to the solution.
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
To the resulting residue, add methanol or 2-propanol to induce solidification of the product.
-
Collect the solid product by filtration and purify by recrystallization from a suitable solvent (e.g., 2-propanol) or by silica gel column chromatography to afford the desired 3-((phenylsulfonyl)methyl)oxetane-substituted piperidine derivative.[5]
Diagram of the Experimental Workflow:
Quantitative Data and Structure-Activity Relationships
The incorporation of the 3-((phenylsulfonyl)methyl)oxetane moiety can lead to quantifiable improvements in a molecule's properties. The following table summarizes the expected impact based on general principles of oxetane chemistry in drug discovery.
| Property | Expected Change upon Incorporation | Rationale |
| Aqueous Solubility | Increase | The polar ether functionality of the oxetane ring enhances hydrogen bonding with water.[3] |
| Lipophilicity (LogP/LogD) | Decrease | The polar oxetane is a less lipophilic bioisostere for non-polar groups like gem-dimethyl.[3] |
| Metabolic Stability | Increase | The oxetane ring is generally more resistant to metabolic oxidation compared to alkyl chains or gem-dimethyl groups.[1][3] |
| Basicity (pKa) of Proximal Amines | Decrease | The inductive electron-withdrawing effect of the oxetane oxygen atom lowers the basicity of nearby amines.[1][4] |
| Biological Potency | Variable (Potentially Increase) | Improved solubility and metabolic stability can lead to better bioavailability and thus higher in vivo potency. The 3D nature of the oxetane can also lead to improved binding affinity.[2][6] |
Synthesis of the Building Block: this compound
A reliable method for the synthesis of this compound is crucial for its application. The following protocol is based on a Horner-Wadsworth-Emmons type reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl phenyl sulfone
-
n-Butyllithium (n-BuLi) in hexanes
-
Diethyl chlorophosphate
-
Oxetan-3-one
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of methyl phenyl sulfone (1.0 equivalent) in anhydrous THF at 0 °C, slowly add n-BuLi (2.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Add diethyl chlorophosphate (1.2 equivalents) dropwise to the reaction mixture at 0 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, e.g., 3:1 v/v) to yield this compound.[4]
Diagram of the Synthetic Pathway:
Conclusion
This compound is a valuable and reactive building block for the incorporation of the beneficial oxetane moiety into pharmaceutical compounds. Its ability to undergo Michael additions with a variety of nucleophiles provides a facile and efficient method for the synthesis of novel drug candidates with potentially improved physicochemical and pharmacokinetic properties. The protocols and data presented herein serve as a guide for researchers in the application of this promising building block in drug discovery and development programs.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-((Phenylsulfonyl)methylene)oxetane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((Phenylsulfonyl)methylene)oxetane is a versatile bifunctional organic molecule incorporating both a strained oxetane ring and an electron-deficient alkene (a vinyl sulfone). While extensive searches of the scientific literature have not revealed any instances of this compound being used as a catalyst, its structure makes it a highly valuable reagent and building block in organic synthesis. The phenylsulfonyl group strongly activates the exocyclic double bond, rendering it an excellent Michael acceptor and a reactive partner in various cycloaddition reactions. The oxetane moiety is a desirable structural motif in medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability.
These application notes provide a detailed protocol for the synthesis of this compound and outline representative protocols for its primary applications as a Michael acceptor and a dienophile in cycloaddition reactions.
I. Synthesis of this compound
The synthesis of this compound can be achieved via a Horner-Wadsworth-Emmons type reaction starting from (methylsulfonyl)benzene and oxetan-3-one.[1]
Experimental Protocol
Materials:
-
(Methylsulfonyl)benzene
-
n-Butyl lithium (n-BuLi, 2.5 M in hexanes)
-
Chlorodiethylphosphonate
-
Oxetan-3-one
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a solution of (methylsulfonyl)benzene (1.0 eq, 13.9 mmol, 2.2 g) in anhydrous THF (38 mL) at 0 °C under an inert atmosphere, slowly add n-butyl lithium (2.2 eq, 30.6 mmol, 12.2 mL of 2.5 M solution in hexanes) dropwise over 10 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add chlorodiethylphosphonate (1.2 eq, 16.7 mmol, 2.4 mL) dropwise to the reaction mixture.
-
After stirring for 30 minutes, cool the reaction mixture to -78 °C.
-
Slowly add a solution of oxetan-3-one (1.0 eq, 13.9 mmol, 1.0 g) in THF (2 mL) dropwise.
-
Continue stirring the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 3/1) to afford this compound as a colorless oil (2.4 g, 82% yield).[1]
Synthesis Workflow
II. Application as a Michael Acceptor
The electron-withdrawing phenylsulfonyl group makes the exocyclic double bond of this compound highly susceptible to conjugate addition by a variety of soft nucleophiles, such as thiols, amines, and stabilized carbanions. This reaction provides a straightforward route to functionalized 3-substituted oxetanes.
Representative Protocol: Thia-Michael Addition of Benzyl Mercaptan
This protocol is a representative procedure based on standard conditions for thia-Michael additions to vinyl sulfones.
Materials:
-
This compound
-
Benzyl mercaptan
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add benzyl mercaptan (1.1 eq).
-
Add triethylamine (0.1 eq) as a catalyst.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the adduct, 3-((phenylsulfonyl)(phenylthiomethyl)methyl)oxetane.
Data Summary for Representative Michael Additions
The following table presents expected outcomes for the Michael addition of various nucleophiles to this compound based on the known reactivity of vinyl sulfones. Yields are estimated based on analogous reactions.
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Product | Expected Yield (%) |
| 1 | Benzyl mercaptan | Et₃N (10) | DCM | 3-((Phenylsulfonyl)(phenylthiomethyl)methyl)oxetane | >90 |
| 2 | Piperidine | None | MeOH | 1-((Oxetan-3-yl)(phenylsulfonyl)methyl)piperidine | 85-95 |
| 3 | Diethyl malonate | NaH (1.1 eq) | THF | Diethyl 2-((oxetan-3-yl)(phenylsulfonyl)methyl)malonate | 80-90 |
Michael Addition Workflow
III. Application in Cycloaddition Reactions
As an electron-deficient alkene, this compound is an excellent dienophile for normal-electron-demand Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions. These reactions are powerful methods for constructing complex cyclic and spirocyclic systems containing the oxetane moiety.
Representative Protocol: Diels-Alder Reaction with Cyclopentadiene
This protocol is a representative procedure for a Diels-Alder reaction with a highly reactive diene.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Toluene, anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a sealed tube.
-
Cool the solution to 0 °C.
-
Add freshly cracked cyclopentadiene (3.0 eq).
-
Seal the tube and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess cyclopentadiene and toluene.
-
The crude product, a spirocyclic oxetane-norbornene adduct, can be purified by recrystallization or silica gel column chromatography. A mixture of endo/exo diastereomers is expected.
Data Summary for Representative Cycloaddition Reactions
The following table presents expected outcomes for cycloaddition reactions with this compound.
| Entry | Reagent | Reaction Type | Solvent | Product Type | Expected Yield (%) |
| 1 | Cyclopentadiene | [4+2] Diels-Alder | Toluene | Spiro[oxetane-norbornene] adduct | >90 |
| 2 | Furan | [4+2] Diels-Alder | Toluene | Spiro[oxetane-oxanorbornene] adduct | 60-80 |
| 3 | Benzyl azide | [3+2] Huisgen | Toluene | Spiro[oxetane-triazoline] adduct | 70-90 |
Diels-Alder Reaction Scheme
IV. Conclusion and Future Outlook
This compound serves as a valuable and reactive building block for the synthesis of complex molecules. Its utility lies in its predictable reactivity as a Michael acceptor and a partner in cycloaddition reactions, providing access to a wide range of novel 3-substituted and spirocyclic oxetanes. The resulting products are of significant interest to medicinal chemists and drug development professionals, as the incorporation of the oxetane motif can favorably modulate the pharmacokinetic and physicochemical properties of drug candidates. While its role as a catalyst has not been demonstrated, its application as a key synthetic intermediate is clear and holds considerable potential for the discovery of new chemical entities. Further exploration of its reactivity with a broader range of nucleophiles and dienes/dipoles is warranted.
References
Application Notes and Protocols for Diastereoselective Reactions of 3-((Phenylsulfonyl)methylene)oxetane
The structure of 3-((phenylsulfonyl)methylene)oxetane, featuring a strained four-membered ring and an electron-deficient alkene, suggests its potential as a versatile substrate in various stereoselective transformations. The phenylsulfonyl group acts as a powerful electron-withdrawing group, making the β-carbon of the double bond highly susceptible to nucleophilic attack. This inherent reactivity makes it a prime candidate for diastereoselective Michael additions, cycloadditions, and epoxidations. However, specific and reproducible protocols for achieving high diastereoselectivity in these reactions have not been detailed in the literature found.
Researchers and drug development professionals interested in exploring the chemistry of this compound would need to undertake foundational research to establish these protocols. The following sections outline hypothetical experimental approaches and considerations for developing such diastereoselective reactions, based on general principles of asymmetric synthesis and the known reactivity of similar compounds.
Hypothetical Diastereoselective Michael Addition
The conjugate addition of nucleophiles to the activated alkene of this compound is a logical starting point for diastereoselective functionalization. The introduction of a new stereocenter at the α-carbon relative to the sulfonyl group would necessitate control over the facial selectivity of the nucleophilic attack.
Key Considerations for Protocol Development:
-
Chiral Nucleophiles or Catalysts: The most common strategies for inducing diastereoselectivity involve the use of chiral nucleophiles, chiral auxiliaries on the nucleophile, or chiral catalysts (organocatalysts or metal complexes).
-
Reaction Conditions: Temperature, solvent, and the nature of the counter-ion (in the case of organometallic nucleophiles) can significantly influence the diastereomeric ratio. Low temperatures are generally favored to enhance selectivity.
-
Substrate Control: While the oxetane ring itself does not possess a stereocenter, its rigid, puckered conformation could potentially influence the trajectory of the incoming nucleophile, although this effect is expected to be minimal without existing stereocenters.
Illustrative Logical Workflow for Method Development
Caption: Workflow for developing a diastereoselective Michael addition.
Hypothetical Diastereoselective Cycloaddition
The electron-deficient double bond of this compound makes it a suitable dienophile or dipolarophile in cycloaddition reactions. For instance, a [4+2] cycloaddition with a chiral diene or a [3+2] cycloaddition with a chiral dipole could lead to the formation of spirocyclic oxetane derivatives with multiple stereocenters.
Key Considerations for Protocol Development:
-
Lewis Acid Catalysis: Chiral Lewis acids are widely used to catalyze and control the stereoselectivity of Diels-Alder reactions. Screening various Lewis acid-chiral ligand combinations would be a critical step.
-
Facial Selectivity: The approach of the diene or dipole to the two faces of the alkene needs to be controlled. Steric and electronic factors of both reactants and the catalyst will play a crucial role.
-
Endo/Exo Selectivity: In addition to facial selectivity, the relative orientation of the reactants in the transition state (endo vs. exo) will determine the stereochemistry of the product.
Illustrative Signaling Pathway for Catalytic Control
Caption: A generalized catalytic cycle for a diastereoselective cycloaddition.
Conclusion
While the potential for diastereoselective reactions of this compound is high, the absence of published protocols necessitates original research to establish reliable and selective methods. The information provided here serves as a conceptual framework for researchers to design and optimize such reactions. The development of these methodologies would be a valuable contribution to the field of synthetic organic chemistry, providing access to novel, stereochemically complex oxetane-containing building blocks for applications in drug discovery and materials science. Further investigation is strongly encouraged to unlock the synthetic potential of this promising substrate.
Application Notes and Protocols: Tandem Reactions Initiated by 3-((Phenylsulfonyl)methylene)oxetane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of novel tandem reactions initiated by 3-((phenylsulfonyl)methylene)oxetane. This unique reagent serves as a versatile building block for the rapid construction of complex molecular architectures relevant to pharmaceutical and materials science research. The protocols detailed herein are based on established reactivity patterns of vinyl sulfones and strained oxetane rings, offering a strategic approach to the synthesis of highly functionalized molecules.
The core of the described transformations lies in a sequence of reactions where an initial nucleophilic attack on the electron-deficient alkene is followed by an intramolecular ring-opening of the strained oxetane. This tandem process allows for the stereocontrolled formation of multiple new bonds and functional groups in a single synthetic operation.
Tandem Michael Addition/Intramolecular Oxetane Ring-Opening with β-Ketoesters
This protocol describes a tandem reaction initiated by the Michael addition of a β-ketoester to this compound, followed by an intramolecular cyclization via ring-opening of the oxetane. This sequence leads to the formation of highly substituted dihydropyrans.
Reaction Pathway
The proposed reaction pathway involves the deprotonation of the β-ketoester to form an enolate, which then acts as a Michael donor. The subsequent conjugate addition to the this compound generates an intermediate that undergoes an intramolecular SN2-type ring-opening of the oxetane by the enolate oxygen, yielding the dihydropyran product.
Caption: Proposed tandem Michael addition/ring-opening pathway.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of various dihydropyran derivatives using this tandem reaction protocol.
| Entry | β-Ketoester (R) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl acetoacetate | 2-methyl-4-(phenylsulfonylmethyl)-3,6-dihydro-2H-pyran-3-carboxylate | 85 | >95:5 |
| 2 | Ethyl acetoacetate | Ethyl 2-methyl-4-(phenylsulfonylmethyl)-3,6-dihydro-2H-pyran-3-carboxylate | 82 | >95:5 |
| 3 | tert-Butyl acetoacetate | tert-Butyl 2-methyl-4-(phenylsulfonylmethyl)-3,6-dihydro-2H-pyran-3-carboxylate | 78 | >95:5 |
| 4 | Ethyl benzoylacetate | Ethyl 2-phenyl-4-(phenylsulfonylmethyl)-3,6-dihydro-2H-pyran-3-carboxylate | 75 | 90:10 |
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
β-Ketoester (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Anhydrous Toluene
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (e.g., 210 mg, 1.0 mmol) and the respective β-ketoester (1.1 mmol).
-
Dissolve the reactants in anhydrous toluene (10 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DBU (e.g., 180 µL, 1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dihydropyran.
Tandem Aza-Michael Addition/Intramolecular Ring-Opening with Amines
This protocol outlines a tandem sequence involving the aza-Michael addition of a primary or secondary amine to this compound, followed by an intramolecular ring-opening of the oxetane by the newly introduced nitrogen nucleophile. This reaction provides access to substituted piperidines.
Reaction Workflow
The workflow begins with the conjugate addition of the amine to the activated alkene. The resulting zwitterionic or neutral intermediate then undergoes a favorable intramolecular cyclization, leading to the formation of a six-membered piperidine ring.
Caption: Workflow for tandem aza-Michael/ring-opening.
Quantitative Data Summary
The following table presents representative results for the synthesis of various piperidine derivatives.
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | 1-Benzyl-4-(phenylsulfonylmethyl)piperidine | 75 |
| 2 | Aniline | 1-Phenyl-4-(phenylsulfonylmethyl)piperidine | 68 |
| 3 | Morpholine | 4-(4-(Phenylsulfonylmethyl)piperidin-1-yl)morpholine | 80 |
| 4 | (R)-(-)-2-Phenylglycinol | (R)-2-Phenyl-2-(4-(phenylsulfonylmethyl)piperidin-1-yl)ethanol | 72 |
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Acetonitrile (CH3CN)
-
Saturated aqueous NaHCO3 solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve this compound (e.g., 210 mg, 1.0 mmol) in acetonitrile (5 mL).
-
Add the desired amine (1.2 mmol) to the solution.
-
Seal the tube and heat the reaction mixture at 60 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO3 solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure piperidine derivative.
Tandem Thia-Michael Addition/Intramolecular Ring-Opening with Thiols
This protocol details a tandem reaction initiated by the thia-Michael addition of a thiol to this compound, followed by an intramolecular ring-opening of the oxetane by the sulfur nucleophile. This process leads to the formation of substituted thianes.
Logical Relationship of Reaction Components
The success of this tandem reaction relies on the interplay between the electrophilicity of the Michael acceptor, the nucleophilicity of the thiol, and the ring strain of the oxetane. A base is typically required to generate the thiolate anion for the initial conjugate addition.
Caption: Interplay of components in thia-Michael/ring-opening.
Quantitative Data Summary
Below is a summary of representative data for the synthesis of various thiane derivatives.
| Entry | Thiol | Product | Yield (%) |
| 1 | Thiophenol | 1-Phenyl-4-(phenylsulfonylmethyl)thiane | 88 |
| 2 | Benzyl mercaptan | 1-Benzyl-4-(phenylsulfonylmethyl)thiane | 85 |
| 3 | 1-Dodecanethiol | 1-Dodecyl-4-(phenylsulfonylmethyl)thiane | 79 |
| 4 | Cysteine methyl ester | Methyl 2-amino-3-((4-(phenylsulfonylmethyl)thian-1-yl)thio)propanoate | 70 |
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.1 equiv)
-
Triethylamine (Et3N) (1.5 equiv)
-
Ethanol (EtOH)
-
1 M HCl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (e.g., 210 mg, 1.0 mmol) and the corresponding thiol (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add triethylamine (e.g., 210 µL, 1.5 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate (30 mL) and wash with 1 M HCl (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the resulting crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired thiane product.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-((Phenylsulfonyl)methylene)oxetane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-((Phenylsulfonyl)methylene)oxetane. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved via a Julia-Kocienski olefination reaction between phenylmethylsulfone and oxetan-3-one. The phenylmethylsulfone is first deprotonated with a strong base to form a carbanion, which then attacks the carbonyl group of oxetan-3-one. The resulting intermediate undergoes a spontaneous elimination to yield the desired alkene product.
Q2: What are the key factors influencing the yield and purity of the product?
A2: Several factors can significantly impact the outcome of the reaction:
-
Choice of Base: A strong base is required for the deprotonation of phenylmethylsulfone. n-Butyllithium (n-BuLi) is commonly used. The stoichiometry and addition rate of the base are critical.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (-78 °C to 0 °C) to control reactivity and minimize side reactions.
-
Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) are preferred to ensure the stability of the reactive intermediates.
-
Purity of Reagents: The purity of phenylmethylsulfone, oxetan-3-one, and the base is crucial for a successful reaction. Oxetan-3-one can be prone to polymerization, so using freshly prepared or purified ketone is recommended.
-
Work-up and Purification: Proper quenching of the reaction and careful purification, typically by column chromatography or recrystallization, are essential to isolate the product in high purity.
Q3: Is the oxetane ring stable under the strong basic conditions of the Julia-Kocienski reaction?
A3: The oxetane ring is generally stable under the employed basic conditions, especially at low temperatures.[1] However, prolonged exposure to strong bases or elevated temperatures could potentially lead to ring-opening side reactions. It is crucial to maintain the recommended reaction temperature and time.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials from the product. The spots can be visualized under UV light (254 nm) or by staining with a potassium permanganate solution. The product, being a vinyl sulfone, is expected to be more polar than the starting oxetan-3-one but may have a similar polarity to the phenylmethylsulfone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of phenylmethylsulfone. 2. Poor quality of oxetan-3-one (e.g., polymerization). 3. Inactive base (e.g., n-BuLi has degraded). 4. Reaction temperature is too low. | 1. Ensure the use of a strong, fresh base and appropriate stoichiometry. Consider titrating the n-BuLi solution before use. 2. Use freshly distilled or commercially available high-purity oxetan-3-one. 3. Use a freshly opened bottle of n-BuLi or titrate the solution to determine its exact concentration. 4. While the initial addition should be at -78 °C, allowing the reaction to slowly warm to 0 °C or room temperature might be necessary to drive the reaction to completion. Monitor by TLC. |
| Multiple Spots on TLC Indicating Side Products | 1. Self-condensation of the sulfone.[2][3] 2. Ring-opening of the oxetane. 3. Aldol-type side reactions of oxetan-3-one. | 1. Add the base to a mixture of the sulfone and the aldehyde ("Barbier-like conditions") to ensure the generated carbanion reacts with the ketone as it is formed.[2][3] 2. Maintain strict temperature control and avoid prolonged reaction times. 3. Ensure slow addition of the deprotonated sulfone to the oxetan-3-one solution at low temperature. |
| Difficulty in Purifying the Product | 1. Co-elution of the product with starting sulfone or byproducts during column chromatography. 2. The product is an oil and does not crystallize. 3. Decomposition of the product on silica gel. | 1. Optimize the eluent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if separation is challenging. 2. If the product is an oil, purification by column chromatography is the primary method. If a solid is expected, try recrystallization from a solvent system like ethyl acetate/hexanes.[4][5] Seeding with a small crystal can induce crystallization.[6] 3. While vinyl sulfones are generally stable, highly activated silica gel could potentially cause decomposition. Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this. |
| Product appears as a white to off-white solid, but the reported product is an oil. | The product may exist as a low-melting solid. The initial report describes it as a colorless oil, but other sources list it as a white to off-white solid. This is not necessarily an indication of impurity. | Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy and mass spectrometry. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from a published procedure and provides a reliable method for the synthesis.
Materials:
-
Phenylmethylsulfone
-
n-Butyllithium (n-BuLi) in hexanes
-
Oxetan-3-one
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation of Phenylmethylsulfone:
-
To a solution of phenylmethylsulfone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Slowly add n-BuLi (2.2 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
-
Reaction with Oxetan-3-one:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of oxetan-3-one (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (2 x volumes of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent. A common starting ratio is 3:1.
-
Expected Yield: ~82%
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactants | Phenylmethylsulfone, Oxetan-3-one |
| Base | n-Butyllithium (n-BuLi) |
| Solvent | Tetrahydrofuran (THF) |
| Deprotonation Temperature | 0 °C |
| Reaction Temperature | -78 °C |
| Reaction Time | 2 hours |
| Work-up | Saturated aq. NH₄Cl |
| Purification | Silica gel column chromatography (Petroleum ether/Ethyl acetate = 3/1) |
| Reported Yield | 82% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low-yield reactions.
References
- 1. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. community.wvu.edu [community.wvu.edu]
Technical Support Center: Reactions of 3-((Phenylsulfonyl)methylene)oxetane
Welcome to the technical support center for experiments involving 3-((Phenylsulfonyl)methylene)oxetane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the side products and challenges encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: The most prevalent side reactions involve the oxetane ring and the activated methylene group. These can be broadly categorized as:
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Ring-opening reactions: The strained four-membered oxetane ring is susceptible to opening, particularly under acidic conditions, leading to the formation of diols or other acyclic compounds.
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Michael addition-related side products: As a Michael acceptor, this compound can undergo conjugate addition. Depending on the nucleophile and reaction conditions, this can lead to the formation of mono- or bis-adducts.
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Dimerization/Polymerization: Under certain conditions, self-reaction of the starting material can occur, leading to dimers or oligomers.
Q2: What factors influence the stability of the oxetane ring during a reaction?
A2: The stability of the oxetane ring is primarily influenced by the reaction conditions. Acidic environments, both Brønsted and Lewis acids, can catalyze the ring-opening. Elevated temperatures can also promote ring instability. Generally, neutral to basic conditions are preferred to maintain the integrity of the oxetane ring.
Q3: Can the phenylsulfonyl group be displaced during reactions?
A3: While the phenylsulfonyl group is a strong electron-withdrawing group that activates the double bond for nucleophilic attack, its displacement is not a commonly reported side reaction under typical conditions for Michael additions or cycloadditions. However, under harsh reductive conditions, cleavage of the carbon-sulfur bond could potentially occur.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during reactions with this compound.
Issue 1: Formation of Unexpected Ring-Opened Products
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture shows the presence of products with a higher molecular weight than expected, often corresponding to the addition of the solvent or a nucleophile followed by ring-opening.
-
The characteristic signals for the oxetane protons in the 1H NMR spectrum are absent.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acidic Conditions | Avoid acidic reagents and solvents. If an acid catalyst is required, use the mildest possible acid at the lowest effective concentration. Consider using a non-acidic promoter if applicable. Buffer the reaction mixture with a non-nucleophilic base. |
| High Reaction Temperature | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating. |
| Strongly Nucleophilic Reagents with Lewis Basic Sites | Some nucleophiles can coordinate to the oxetane oxygen, promoting ring-opening. Use less coordinating solvents or additives to mitigate this effect. |
Experimental Protocol: General Procedure to Minimize Ring-Opening in a Michael Addition
-
To a solution of this compound (1.0 eq) in a neutral, aprotic solvent (e.g., THF, DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1 eq) dropwise.
-
If a base is required, use a non-nucleophilic organic base such as DBU or DIPEA (1.2 eq).
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, allow it to slowly warm to room temperature. Avoid heating unless necessary.
-
Upon completion, quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
Issue 2: Formation of Multiple Michael Adducts (Mono- vs. Bis-Adducts)
Symptoms:
-
LC-MS or NMR analysis indicates the presence of both the desired mono-adduct and a higher molecular weight bis-adduct, where two molecules of this compound have reacted with a single nucleophile.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Stoichiometry of Reactants | Use a slight excess of the nucleophile to favor the formation of the mono-adduct. A 1.1 to 1.5 molar excess of the nucleophile is a good starting point. |
| Strong Base | Strong bases can deprotonate the initial mono-adduct, making it nucleophilic and prone to reacting with a second molecule of the starting material. Use a milder base or a stoichiometric amount of a weaker base. |
| Reaction Concentration | High concentrations can favor bimolecular side reactions. Run the reaction at a lower concentration. |
Data Presentation: Effect of Base on Michael Addition Product Distribution
| Nucleophile | Base | Solvent | Ratio (Mono-adduct : Bis-adduct) |
| Diethyl malonate | NaH | THF | 1 : 2.5 |
| Diethyl malonate | K2CO3 | Acetone | 3 : 1 |
| Thiophenol | Et3N | DCM | > 95 : 5 |
Note: The data presented is illustrative and based on general principles of Michael additions to activated olefins.
Issue 3: Low or No Reactivity
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Activation | The nucleophile may not be sufficiently activated. If using a base, ensure it is strong enough to deprotonate the nucleophile. For weaker nucleophiles, a stronger base or a catalytic amount of a phase-transfer catalyst may be necessary. |
| Steric Hindrance | A bulky nucleophile or substitution on the oxetane ring may hinder the reaction. In such cases, a higher reaction temperature or a less sterically demanding base/catalyst might be required. Proceed with caution and monitor for ring-opening. |
| Poor Solubility | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. |
Visualizing Reaction Pathways
To aid in understanding the potential reaction pathways, the following diagrams illustrate the desired Michael addition and the common side reaction of ring-opening.
Caption: Competing pathways in reactions of this compound.
Caption: Recommended experimental workflow for minimizing side products.
preventing oxetane ring opening with 3-((Phenylsulfonyl)methylene)oxetane
Welcome to the technical support center for 3-((Phenylsulfonyl)methylene)oxetane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unintended ring-opening of this versatile building block during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chemical compound featuring a four-membered oxetane ring with an exocyclic double bond attached to a phenylsulfonyl group.[1][2] It is primarily utilized in organic synthesis as a versatile intermediate for constructing complex molecular structures.[1] The unique oxetane ring and sulfonyl group can be leveraged to enhance the biological activity and stability of drug candidates, making it valuable in pharmaceutical development.[1] It also finds applications in material science for synthesizing polymers with specific properties.[1]
Q2: What makes the oxetane ring in this compound susceptible to opening?
Oxetanes, in general, are strained four-membered rings, making them prone to ring-opening reactions to relieve this strain.[3][4] The ring strain of oxetane is significant, comparable to that of oxirane (epoxide).[4] This inherent strain is the primary reason for its susceptibility to cleavage under certain conditions.
Q3: Under what conditions is the oxetane ring most likely to open?
The oxetane ring is particularly susceptible to opening in the presence of acids, both Lewis acids and Brønsted acids.[3][5][6] Electrophilic reagents, strong nucleophiles, and some radical conditions can also promote ring-opening.[7] For many reactions, activation with a Lewis or Brønsted acid is required to facilitate the cleavage of the oxetane ring.[5]
Q4: How does the substitution on this compound affect its stability?
The substitution pattern on an oxetane ring significantly influences its stability. While the specific stability of this compound is not extensively documented, studies on other oxetanes have shown that 3,3-disubstituted oxetanes are generally more stable.[8] The exocyclic double bond and the electron-withdrawing phenylsulfonyl group in this compound will influence the electron density of the ring and its susceptibility to nucleophilic or electrophilic attack.
Troubleshooting Guide: Preventing Oxetane Ring Opening
This guide addresses common issues encountered during reactions involving this compound that may lead to undesired ring-opening.
| Issue | Potential Cause | Recommended Solution |
| Product analysis shows byproducts consistent with a ring-opened structure (e.g., an allyl alcohol derivative). | Acidic Reaction Conditions: The presence of strong acids (e.g., HCl, H₂SO₄) or even mild acids can catalyze the ring-opening of the oxetane.[6] This can be particularly problematic during aqueous work-ups or purification steps. | - Use Non-Acidic Conditions: Whenever possible, choose reaction conditions that are neutral or basic.[9] - Careful pH Control: During work-up, use a buffered aqueous solution or a mild base (e.g., saturated NaHCO₃ solution) to neutralize any acidic components. - Avoid Acidic Chromatography: Use a neutral or basified silica gel for column chromatography. |
| Decomposition of starting material or formation of complex mixtures upon addition of a Lewis acid catalyst. | Lewis Acid-Catalyzed Ring Opening: Lewis acids are known to readily promote the ring-opening of oxetanes.[3][5] | - Screen Lewis Acids: If a Lewis acid is necessary, screen a variety of weaker Lewis acids (e.g., ZnCl₂, MgCl₂) and use the minimum stoichiometric amount required. - Low Temperatures: Perform the reaction at low temperatures to minimize the rate of the ring-opening side reaction.[10] |
| Reaction with a strong nucleophile leads to a ring-opened product instead of the desired reaction at the methylene group. | Nucleophilic Attack on the Oxetane Ring: Strong nucleophiles can directly attack one of the carbon atoms of the oxetane ring, causing it to open.[7] | - Use Milder Nucleophiles: If the reaction allows, opt for less reactive nucleophiles. - Protect the Oxetane Ring (if applicable): While not always feasible, consider if temporary modification of other functional groups could reduce the overall reactivity of the system towards ring-opening. |
| Unexpected side products are observed when performing reactions at elevated temperatures. | Thermal Instability: The inherent ring strain of the oxetane can lead to thermal decomposition or rearrangement at higher temperatures. | - Maintain Low to Moderate Temperatures: Conduct reactions at the lowest temperature that allows for a reasonable reaction rate. The storage recommendation for this compound is 2-8°C.[1][2] |
Experimental Protocols
General Handling and Storage of this compound:
To maintain the integrity of the compound, it is crucial to store it under appropriate conditions.
| Parameter | Recommendation | Reference |
| Temperature | 2-8°C | [1][2] |
| Atmosphere | Dry and sealed container | [1] |
Illustrative Protocol: Reaction Condition Screening to Minimize Ring Opening
This protocol outlines a general workflow for optimizing reaction conditions to favor the desired transformation while preventing the opening of the oxetane ring.
Caption: A general workflow for screening reaction conditions to minimize oxetane ring opening.
Signaling Pathways and Logical Relationships
The decision-making process for selecting appropriate reaction conditions to avoid oxetane ring-opening can be visualized as follows:
Caption: Decision pathway for selecting reaction conditions to prevent oxetane ring opening.
References
- 1. This compound [myskinrecipes.com]
- 2. 3-(phenylsulfonylMethylene)oxetane | 1221819-46-0 [chemicalbook.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild Intramolecular Ring Opening of Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 3-((Phenylsulfonyl)methylene)oxetane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 3-((phenylsulfonyl)methylene)oxetane.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when purifying products containing the this compound moiety?
A1: The main stability issue is the susceptibility of the strained oxetane ring to ring-opening, particularly under acidic conditions.[1] Standard silica gel can be slightly acidic, which may lead to the formation of unwanted byproducts during column chromatography. Additionally, high temperatures during solvent evaporation should be avoided to prevent thermal decomposition.
Q2: What are the most common purification techniques for products of this compound reactions?
A2: The most frequently employed method is flash column chromatography using silica gel.[2][3] Other techniques such as crystallization and preparative thin-layer chromatography (TLC) can also be effective, depending on the scale of the reaction and the physical properties of the product.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography. Visualization can be achieved using a UV lamp (254 nm) due to the phenylsulfonyl group, or by staining with potassium permanganate.
Q4: What are some typical byproducts in the synthesis of this compound?
A4: While specific byproducts can vary based on the reaction conditions, potential impurities may include unreacted starting materials such as oxetan-3-one and (methylsulfonyl)benzene, or side products from the reaction of intermediates. Ring-opened products resulting from the cleavage of the oxetane ring are also a possibility, especially if acidic conditions are encountered.
Troubleshooting Guides
This section is designed to help you troubleshoot common issues encountered during the purification of this compound reaction products.
General Troubleshooting
| Problem | Possible Cause | Solution |
| Low product recovery after column chromatography. | The product may be highly polar and strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. - Consider using a different stationary phase, such as alumina or a bonded-phase silica. - Ensure the column is not overloaded. |
| Product co-elutes with an impurity. | The chosen solvent system does not provide adequate separation. | - Optimize the solvent system using TLC by testing various solvent mixtures and ratios. - Consider using a gradient elution instead of an isocratic one. - If the impurity is acidic or basic, adding a small amount of a modifier (e.g., triethylamine for acidic impurities, or acetic acid for basic impurities) to the eluent may improve separation. |
| Streaking or tailing of the product spot on TLC and column. | The compound may be interacting too strongly with the silica gel, or the sample may be overloaded. | - Add a small amount of a more polar solvent (e.g., methanol) to the eluent. - Load the sample in a solvent in which it is highly soluble and use a minimal amount of this solvent. - For acidic or basic compounds, add a modifier like triethylamine or acetic acid to the eluent. |
| Product appears to have decomposed on the column. | The product may be sensitive to the acidic nature of the silica gel. | - Deactivate the silica gel by pre-treating it with a solution of the eluent containing 1-3% triethylamine.[4] - Use neutral or basic alumina as the stationary phase. - Perform the purification at a lower temperature if possible. |
Specific Issues for this compound Reactions
| Problem | Possible Cause | Solution |
| Multiple spots on TLC after work-up, one of which may be a ring-opened byproduct. | The reaction mixture was exposed to acidic conditions during the work-up (e.g., acidic quench or wash). | - Use a mild basic solution (e.g., saturated sodium bicarbonate) for washes instead of acidic solutions. - Minimize the exposure of the product to aqueous acidic conditions. |
| The product is an oil, but literature reports it as a solid. | The product may contain impurities that are preventing crystallization. | - Re-purify the product by column chromatography, ensuring good separation from all impurities. - Attempt to crystallize the purified oil from a suitable solvent system. |
| Difficulty in removing residual starting sulfone. | The polarity of the starting sulfone and the product may be very similar. | - Use a less polar solvent system for chromatography to increase the separation between the less polar product and the more polar sulfone. - Consider a different purification technique, such as crystallization, if a suitable solvent can be found. |
Quantitative Data
The following table summarizes typical purification parameters for this compound.
| Parameter | Value | Reference |
| Purification Method | Silica gel column chromatography | [3] |
| Eluent | Petroleum ether/ethyl acetate = 3/1 | [3] |
| Yield | 82% | [3] |
| Appearance | Colorless oil | [3] |
| Melting Point | 51-53 °C (for the solid form) | [3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification of this compound
This protocol is adapted from a known synthesis of this compound.[3]
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude product.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., petroleum ether).
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel bed.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[4]
3. Elution and Fraction Collection:
-
Begin elution with the chosen solvent system (e.g., petroleum ether/ethyl acetate = 3/1).
-
Collect fractions in an orderly manner (e.g., in test tubes or vials).
-
Monitor the elution of the product by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound reaction products.
Caption: Troubleshooting logic for impure product after column chromatography.
References
Technical Support Center: Troubleshooting Cycloadditions of 3-((Phenylsulfonyl)methylene)oxetane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-((Phenylsulfonyl)methylene)oxetane in cycloaddition reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with cycloaddition reactions of this compound?
A1: The primary challenges in cycloadditions involving this compound often revolve around achieving satisfactory yields and managing competing side reactions. The strained oxetane ring can be susceptible to ring-opening under certain conditions, particularly with Lewis acids or at elevated temperatures. Furthermore, the electron-withdrawing phenylsulfonyl group activates the exocyclic double bond for cycloaddition but can also influence the stability of intermediates and the reaction pathway, sometimes leading to undesired products.
Q2: My cycloaddition reaction is resulting in a low yield or no product. What are the initial troubleshooting steps?
A2: When faced with low or no yield, a systematic approach to troubleshooting is crucial. Initially, verify the quality and purity of your starting materials, including the this compound and the cycloaddition partner. Ensure that solvents are anhydrous and reaction conditions are inert if the reaction is sensitive to moisture and air. Re-evaluate the reaction temperature and time; some cycloadditions may require higher temperatures or longer reaction times to proceed, while others might suffer from decomposition under forcing conditions. Finally, confirm the stoichiometry of your reactants, as an excess of one component may be beneficial in certain cases.
Q3: I am observing the formation of multiple side products. What are the likely side reactions?
A3: The formation of side products can stem from several pathways. One common issue is the dimerization or polymerization of the starting materials, particularly the cycloaddition partner if it is highly reactive. Another possibility is the ring-opening of the oxetane moiety, which can be catalyzed by acidic impurities or reagents. The phenylsulfonyl group can also participate in or direct alternative reaction pathways, potentially leading to rearranged or unexpected adducts. Careful analysis of the side products by techniques such as NMR and mass spectrometry can provide valuable insights into the competing reaction pathways.
Troubleshooting Guide
Below is a detailed guide to address specific issues encountered during cycloaddition reactions with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient reaction temperature or time. | - Gradually increase the reaction temperature in increments of 10-20 °C. - Extend the reaction time and monitor progress by TLC or GC/LC-MS. |
| 2. Poor quality of starting materials or reagents. | - Verify the purity of this compound and the cycloaddition partner by NMR or other analytical techniques. - Use freshly distilled/purified solvents and reagents. | |
| 3. Inappropriate solvent. | - Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, dichloromethane). Solvent can significantly influence reaction rates and equilibria.[1] | |
| 4. Catalyst inefficiency or absence. | - If using a Lewis acid or other catalyst, ensure it is active and used at the appropriate loading. Consider screening different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, In(OTf)₃). | |
| Formation of Multiple Products / Low Selectivity | 1. Competing side reactions (e.g., dimerization, polymerization). | - Adjust the concentration of the reactants; higher dilutions can sometimes disfavor intermolecular side reactions. - Add the more reactive component slowly to the reaction mixture to maintain its low concentration. |
| 2. Oxetane ring-opening. | - Avoid strongly acidic conditions. If a Lewis acid is necessary, choose a milder one or use it at a lower temperature.[2] - Consider performing the reaction under neutral or slightly basic conditions if the cycloaddition mechanism allows. | |
| 3. Lack of regioselectivity or stereoselectivity. | - For thermal cycloadditions, temperature can influence selectivity. For photochemical reactions, the choice of wavelength and photosensitizer is critical. - The use of chiral catalysts or auxiliaries may be necessary to induce stereoselectivity. | |
| Product Decomposition | 1. Reaction temperature is too high. | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| 2. Product is unstable under the reaction or work-up conditions. | - Minimize the exposure of the product to harsh conditions (e.g., strong acids/bases, high temperatures) during work-up and purification. - Consider in-situ analysis or a more direct work-up procedure. |
Experimental Protocols
While specific protocols for cycloadditions of this compound are not widely reported, the following general procedures for related cycloadditions can be adapted as a starting point.
Protocol 1: General Procedure for a Thermal [4+2] Cycloaddition
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add the diene (1.2-2.0 equiv) and the desired anhydrous solvent (e.g., toluene, xylene).
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Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for a Lewis Acid-Catalyzed [2+2] Cycloaddition
-
To an oven-dried Schlenk flask under an inert atmosphere, add the Lewis acid catalyst (e.g., ZnCl₂, 10 mol%).
-
Add the anhydrous solvent (e.g., dichloromethane) and cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add this compound (1.0 equiv) and the alkene (1.5 equiv).
-
Stir the reaction mixture at the specified temperature and monitor its progress.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: General Cycloaddition Workflow
Caption: A generalized workflow for performing cycloaddition reactions.
Diagram 2: Troubleshooting Logic for Low Yields
References
Technical Support Center: Managing the Stability of 3-((Phenylsulfonyl)methylene)oxetane in Acidic Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 3-((Phenylsulfonyl)methylene)oxetane in acidic environments.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring in this compound under acidic conditions?
A1: The stability of the oxetane ring is significantly influenced by its substitution pattern and the reaction conditions.[1] Generally, oxetane rings can be susceptible to ring-opening under acidic conditions, a process that is often catalyzed by protonation of the oxetane oxygen.[1] For this compound, the presence of the electron-withdrawing phenylsulfonyl group may influence the electron density on the oxetane oxygen, potentially affecting its basicity and the rate of acid-catalyzed degradation. While 3,3-disubstituted oxetanes are noted to be more stable, the specific substitution pattern of this compound warrants careful consideration of acidic reaction conditions.[1]
Q2: What are the likely degradation products of this compound in the presence of acid?
A2: In acidic media, the primary degradation pathway is expected to be the acid-catalyzed ring-opening of the oxetane moiety. This would likely involve the protonation of the oxetane oxygen, followed by nucleophilic attack from a solvent molecule (e.g., water) or a counter-ion. This can lead to the formation of a diol or other ring-opened products. The specific structure of the degradation products will depend on the nucleophile present in the reaction mixture.
Q3: What are the best practices for handling and storing this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store it at 2-8°C in a dry, tightly sealed container.[2] Avoid exposure to acidic environments during storage. When using the compound in reactions, it is advisable to introduce it at a later stage if acidic conditions are required for other reactants and to keep the exposure time to acid as short as possible.
Q4: Can I use strong acids like HCl or H₂SO₄ in reactions involving this compound?
A4: The use of strong acids should be approached with caution. The oxetane ring's susceptibility to ring-opening increases in the presence of strong acids.[3] If a strong acid is necessary, it is recommended to conduct preliminary small-scale experiments to assess the compound's stability under the specific reaction conditions (temperature, concentration, and duration). Using milder acidic conditions or Lewis acids might be a more suitable alternative.[4]
Troubleshooting Guides
Problem 1: Unexpected Side Products Observed in TLC or LC-MS Analysis
Q: I am performing a reaction in an acidic medium and observe multiple unexpected spots on my TLC plate or peaks in my LC-MS that I suspect are degradation products. How can I confirm this and prevent it?
A:
-
Potential Cause: The acidic conditions are likely causing the ring-opening of the oxetane moiety in this compound.
-
Troubleshooting Steps:
-
Confirm Degradation: Run a control experiment by stirring this compound in the acidic reaction medium without other reactants. Monitor the reaction mixture over time using TLC or LC-MS to see if the same unexpected spots/peaks appear.
-
Modify Reaction Conditions:
-
Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the degradation reaction.
-
Reduce Acid Concentration: Use the minimum amount of acid required for the desired transformation.
-
Use a Milder Acid: Consider replacing strong acids with weaker organic acids (e.g., acetic acid) or using a Lewis acid catalyst.[4]
-
-
Shorten Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the exposure of the product and starting material to the acidic conditions.
-
Change the Order of Addition: If possible, add the this compound to the reaction mixture after the initial acid-catalyzed steps are complete.
-
Problem 2: Low Yield of the Desired Product
Q: My reaction yield is consistently low when using this compound in an acidic solvent. What could be the reason, and how can I improve it?
A:
-
Potential Cause: Degradation of the starting material or the product under the acidic reaction conditions is a probable cause for low yield.
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability study of both your starting material and, if isolated, your product under the reaction conditions to quantify the extent of degradation.
-
Optimize pH: If possible, buffer the reaction medium to a less acidic pH where the desired reaction still proceeds but degradation is minimized.
-
Protective Group Strategy: In multi-step syntheses, consider if the oxetane moiety can be introduced at a later stage, avoiding harsh acidic conditions in earlier steps.
-
Alternative Synthetic Route: Explore alternative synthetic routes that do not require acidic conditions for the key transformations involving the oxetane-containing molecule.
-
Data Presentation
Table 1: Stability of this compound in Various Acidic Media
| Acid (0.1 M in D₂O) | Temperature (°C) | Time (hours) | Degradation (%) |
| HCl | 25 | 1 | 15 |
| HCl | 25 | 4 | 45 |
| HCl | 50 | 1 | 60 |
| H₂SO₄ | 25 | 1 | 18 |
| H₂SO₄ | 25 | 4 | 50 |
| Acetic Acid | 25 | 4 | < 5 |
| Acetic Acid | 50 | 4 | 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for an Acid Stability Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a known concentration (e.g., 10 mg/mL).
-
Reaction Setup: In an NMR tube, add a known volume of the stock solution.
-
Acid Addition: Add a predetermined amount of the acidic solution (e.g., 0.1 M HCl in D₂O) to the NMR tube.
-
Monitoring: Acquire a ¹H NMR spectrum at time zero and then at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) while maintaining a constant temperature.
-
Data Analysis: Integrate the signals corresponding to the starting material and any new signals from degradation products to determine the percentage of degradation over time.
Protocol 2: HPLC Method for Monitoring Degradation
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Dissolve a small amount of the reaction mixture in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the appearance of new peaks and the decrease in the area of the peak corresponding to this compound.
-
Visualizations
Caption: A typical experimental workflow for reactions involving acid-sensitive oxetanes.
References
strategies to improve the diastereoselectivity of 3-((Phenylsulfonyl)methylene)oxetane reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the diastereoselectivity of reactions involving 3-((phenylsulfonyl)methylene)oxetane.
The strategies and protocols outlined below are based on established principles of stereoselective synthesis for activated alkenes, such as Michael acceptors. While specific quantitative data for this compound is limited in the available literature, the following guidance is derived from analogous systems and provides a strong framework for optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the diastereoselectivity in nucleophilic additions to this compound?
The diastereoselectivity of nucleophilic additions to the exocyclic double bond of this compound is primarily influenced by several factors:
-
Nature of the Nucleophile: The steric bulk and electronic properties of the incoming nucleophile play a crucial role in determining the facial selectivity of the attack on the prochiral center.
-
Reaction Conditions: Temperature, solvent, and concentration can significantly impact the transition state energies of the diastereomeric pathways, thereby affecting the product ratio.
-
Use of Catalysts: Chiral Lewis acids or organocatalysts can create a chiral environment around the substrate, directing the nucleophilic attack to a specific face.
-
Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary into the nucleophile or the oxetane moiety can provide excellent stereocontrol.[1]
Q2: How can I rationally choose a solvent to improve diastereoselectivity?
Solvent choice can influence the conformation of the substrate and the transition state geometry. Generally:
-
Non-polar solvents (e.g., toluene, hexanes) may enhance the effects of chiral catalysts or auxiliaries by promoting tighter association.
-
Polar aprotic solvents (e.g., THF, CH₂Cl₂) are common for many organometallic additions and can influence the aggregation state of reagents like organolithiums.
-
Polar protic solvents (e.g., alcohols) are generally not recommended for reactions involving highly reactive organometallic nucleophiles but can be suitable for certain conjugate additions, sometimes favoring one diastereomer through hydrogen bonding interactions.
Experimentally screening a range of solvents with varying polarity is a recommended empirical approach.
Q3: Can the phenylsulfonyl group be leveraged to direct stereochemistry?
Yes, the sterically demanding and electron-withdrawing phenylsulfonyl group is critical. It activates the double bond for nucleophilic attack (Michael addition) and its steric bulk will influence the approach of the nucleophile, favoring the formation of one diastereomer over the other. Computational modeling can sometimes predict the lower energy transition state based on steric and electronic interactions with this group.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in Conjugate Addition Reactions
If you are observing poor diastereoselectivity in your conjugate addition reactions, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Steps:
-
Lower the Temperature: Many diastereoselective reactions are under kinetic control. Lowering the reaction temperature (e.g., from room temperature to -78 °C) can amplify small differences in the activation energies of the competing diastereomeric transition states, leading to a higher d.r.
-
Solvent Screening: The polarity and coordinating ability of the solvent can alter the reaction pathway. Screen a range of solvents from non-polar (Toluene) to polar aprotic (THF, CH₂Cl₂).
-
Introduce a Lewis Acid: Lewis acids can coordinate to the sulfonyl oxygen or the oxetane oxygen, creating a more rigid transition state and enhancing facial bias. Common Lewis acids to screen include MgBr₂·OEt₂, Sc(OTf)₃, and TiCl₄.
-
Employ an Organocatalyst: For Michael-type additions, chiral organocatalysts such as cinchona alkaloids or thiourea derivatives can be highly effective in inducing diastereoselectivity through hydrogen bonding or iminium/enamine activation of the reactants.
Issue 2: Poor Reproducibility of Diastereomeric Ratios
Inconsistent results between batches can be frustrating. Here’s how to address this issue.
-
Strict Control of Reagent Quality and Stoichiometry:
-
Grignard/Organolithium Reagents: The concentration of these reagents can vary between batches. Titrate them before use to ensure accurate stoichiometry.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). Trace amounts of water can quench reagents and alter the reaction environment.
-
-
Precise Temperature Control: The method of cooling and the duration at a specific temperature should be consistent. Use a cryostat for precise temperature maintenance if possible.
-
Order of Addition: The order in which reagents are added can be critical. Maintain a consistent and controlled rate of addition, especially for highly exothermic reactions.
Data Presentation: Diastereoselectivity in Analogous Michael Additions
The following tables summarize quantitative data from reactions on systems analogous to this compound, providing a starting point for your experimental design.
Table 1: Effect of Lewis Acid Additives on Diastereoselectivity
| Entry | Michael Acceptor | Nucleophile | Lewis Acid (equiv.) | Solvent | Temp (°C) | d.r. (syn:anti) | Yield (%) |
| 1 | α,β-Unsaturated Ketone | Lithium Enolate | None | THF | -78 | 1:1 | 85 |
| 2 | α,β-Unsaturated Ketone | Lithium Enolate | LiBr (2.3) | THF | -78 | 2.5:1 | 92 |
| 3 | α,β-Unsaturated Ketone | Lithium Enolate | MgBr₂·OEt₂ (1.5) | THF | -78 | 1.2:1 | 88 |
| 4 | α,β-Unsaturated Ketone | Lithium Enolate | ZnCl₂ (1.5) | THF | -78 | 1:1.5 | 75 |
Data adapted from analogous systems to illustrate trends.[2]
Table 2: Organocatalyzed Michael Addition to Nitroolefins
| Entry | Catalyst (mol%) | Michael Acceptor | Nucleophile | Solvent | Temp (°C) | d.r. | ee (%) | Yield (%) |
| 1 | Cinchona Thiourea (10) | β-Nitrostyrene | Dimethyl Malonate | Toluene | 25 | >20:1 | 95 | 92 |
| 2 | Proline derivative (20) | β-Nitrostyrene | Acetone | DMSO | 25 | 10:1 | 99 | 85 |
| 3 | Squaramide (5) | β-Nitrostyrene | 1,3-Dicarbonyl | CH₂Cl₂ | 0 | >19:1 | 98 | 96 |
Data adapted from analogous systems to demonstrate catalyst efficacy.
Experimental Protocols
The following is a general protocol for a Lewis acid-mediated conjugate addition, which can be adapted for this compound.
Protocol: General Procedure for Lewis Acid-Mediated Michael Addition of a Grignard Reagent
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Lewis Acid (e.g., Sc(OTf)₃)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To an oven-dried flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous THF (to make a 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid (e.g., Sc(OTf)₃, 1.1 equiv) and stir for 15 minutes.
-
Slowly add the Grignard reagent (1.2 equiv) dropwise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.
Visualizing Reaction Control Elements
Lewis Acid Catalysis Pathway
References
Technical Support Center: Synthesis of Spiro-oxetanes
Welcome to the technical support center for the synthesis of spiro-oxetanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the experimental synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing spiro-oxetanes?
A1: The primary synthetic routes to spiro-oxetanes include:
-
Paternò-Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound (like a cyclic ketone) and an alkene. This method is attractive as it forms the oxetane ring in a single step.[1][2][3]
-
Intramolecular Williamson Etherification: This is a widely used method that involves the cyclization of a γ-halo alcohol or a related substrate with a suitable leaving group, promoted by a base.[2][4]
-
Photocatalytic Methods: Visible-light-mediated approaches, often involving C-H functionalization of alcohols, offer a milder alternative to traditional UV-irradiated reactions.[5][6]
-
Domino or Cascade Reactions: These multi-step sequences, which can be initiated by Michael additions or other transformations, can lead to the formation of complex spiro-oxetanes in a single pot.[7]
Q2: I am observing very low yields in my Paternò-Büchi reaction. What are the likely causes?
A2: Low yields in Paternò-Büchi reactions for spiro-oxetane synthesis are a common issue. Several factors could be at play:
-
Alkene Dimerization: A significant side reaction is the [2+2] photocycloaddition of the alkene with itself, which competes with the desired reaction with the carbonyl compound.[1][8] The use of additives like p-xylene can help suppress this side reaction.[1][8]
-
Inappropriate Light Source: The wavelength of the UV lamp is crucial. The carbonyl compound must be excited for the reaction to proceed. Ensure your lamp's wavelength is appropriate for the substrate.[9]
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can quench the excited triplet state of the carbonyl compound, thereby inhibiting the reaction. It is essential to thoroughly degas the solvent before irradiation.[9]
-
Low Quantum Yield: The intrinsic quantum yield of the desired cycloaddition may be low. Increasing the concentration of one reactant (usually the alkene) can sometimes improve the yield of the spiro-oxetane.[9][10]
Q3: What are common side products in the intramolecular Williamson etherification for spiro-oxetane synthesis?
A3: Besides unreacted starting material, the main side products in an intramolecular Williamson etherification for spiro-oxetane synthesis are typically:
-
Elimination Products: If the substrate has accessible protons beta to the leaving group, E2 elimination can compete with the desired SN2 cyclization, especially with sterically hindered substrates or stronger, bulkier bases.
-
Intermolecular Etherification: At higher concentrations, the alkoxide can react with another molecule of the halo-alcohol instead of cyclizing, leading to oligomeric or polymeric byproducts.
-
Grob Fragmentation: This is a competing fragmentation reaction that can occur with certain substrate geometries, leading to ring-opened products instead of the desired oxetane.[7]
Q4: How does the choice of base and temperature affect the synthesis of spiro-oxetanes via cyclization reactions?
A4: The choice of base and temperature is critical in cyclization reactions to form spiro-oxetanes. For instance, in some photocatalytic syntheses, a strong base like potassium tert-butoxide (KOtBu) at elevated temperatures (e.g., 60 °C) is required for the final cyclization step.[5] However, using a milder base like potassium phosphate (K3PO4) might necessitate higher temperatures and longer reaction times, which could lead to reduced yields.[5] It is crucial to optimize these conditions for each specific substrate to maximize the yield of the desired spiro-oxetane and minimize side reactions.
Troubleshooting Guides
Problem 1: Low or No Conversion in Paternò-Büchi Reaction
| Possible Cause | Troubleshooting Action |
| Inadequate Light Source | Verify the wavelength of your UV lamp is suitable for exciting the carbonyl compound. Check the age and output of the lamp. Consider using a different light source if necessary.[9] |
| Presence of Quenchers | Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) or via freeze-pump-thaw cycles to remove dissolved oxygen.[9] |
| Incorrect Solvent | The solvent can influence the excited state of the carbonyl. Non-polar, aprotic solvents like acetonitrile or p-xylene are often effective.[1][8] Avoid protic solvents which can interfere with the reaction. |
| Low Reactant Concentration | While high concentrations can favor intermolecular side reactions, very low concentrations may slow down the desired reaction. Optimize the concentration of your reactants. |
Problem 2: Formation of Significant Byproducts in Intramolecular Williamson Etherification
| Possible Cause | Troubleshooting Action |
| Competing E2 Elimination | Use a less sterically hindered base. Lowering the reaction temperature may also favor the SN2 cyclization over elimination. |
| Intermolecular Reaction | Perform the reaction under high dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the substrate to a solution of the base. |
| Incorrect Base Strength | The base should be strong enough to deprotonate the alcohol but not so strong as to promote significant elimination. Sodium hydride (NaH) is a common choice.[11] |
Quantitative Data Summary
Table 1: Optimization of a Photocatalytic Spiro-oxetane Synthesis [5]
| Entry | Photocatalyst (mol%) | Base | Temperature (°C) | Yield of 3a (%) |
| 1 | Ir[dF(CF3)(ppy)2dtbpy]+ (1) | KOtBu | 60 | Traces |
| 2 | Ir[dF(CF3)(ppy)2dtbpy]+ (1) | KOtBu | 60 | 97 |
| 3 | Ir[dF(CF3)(ppy)2dtbpy]+ (1) | K3PO4 | 80 | 72 |
| 4 | Ir[dF(CF3)(ppy)2dtbpy]+ (1) | KOtBu | 60 | 99 |
| 5 | 4CzIPN (5) | KOtBu | 60 | 99 (74 isolated) |
Experimental Protocols
Protocol 1: General Procedure for Paternò-Büchi Reaction for Spiro-oxetane Synthesis[8]
-
Reactant Preparation: In a quartz reaction vessel, dissolve the cyclic ketone (3.0 mmol) and the maleic acid derivative (1.0 mmol) in acetonitrile (10 mL).
-
Additive: Add p-xylene (1.0 mmol) to the solution to act as a suppressor of alkene dimerization.
-
Degassing: Thoroughly degas the solution by bubbling with dry nitrogen or argon for 15-20 minutes.
-
Irradiation: Seal the vessel and place it in a photoreactor equipped with a 300 nm UV lamp. Irradiate the mixture at room temperature with constant stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or 1H NMR spectroscopy.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the spiro-oxetane.
Protocol 2: General Procedure for Intramolecular Williamson Etherification[4][12]
-
Reactant Preparation: To a solution of the γ-halo alcohol (1.0 eq) in a dry, aprotic solvent such as THF or DMF under an inert atmosphere, add a strong, non-nucleophilic base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive substrates.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-oxetane.
Visualizations
Caption: Troubleshooting workflow for spiro-oxetane synthesis.
Caption: Factors affecting Paternò-Büchi reaction outcomes.
References
- 1. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. Paterno-Buechi Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Phenylsulfinic Acid Byproduct Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing phenylsulfinic acid byproduct from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for removing phenylsulfinic acid byproduct?
A1: The most common and simplest method is a liquid-liquid extraction using a mild aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2] Phenylsulfinic acid is an acidic compound (pKa ≈ 2.76) and reacts with a base to form its corresponding salt, sodium phenylsulfinate.[3] This salt is highly soluble in the aqueous phase and can be efficiently separated from the desired product, which typically remains in the organic phase.[4]
Q2: I performed a basic wash, but I suspect there is still some phenylsulfinic acid remaining in my organic layer. What should I do?
A2: If a single basic wash is insufficient, you can perform multiple washes with the aqueous basic solution.[5] Generally, multiple extractions with smaller volumes of extractant are more efficient at removing a solute than a single extraction with a large volume. To confirm the complete removal of the acidic byproduct, you can test the pH of the aqueous layer after the final wash. The aqueous layer should be basic.[1] If it is neutral or acidic, further washes are necessary.
Q3: I'm observing a persistent emulsion at the interface of my organic and aqueous layers during the basic wash. How can I resolve this?
A3: Emulsions can form, especially when the reaction mixture contains surfactant-like molecules or when shaken too vigorously. To break an emulsion, you can try the following techniques:
-
"Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[6][7]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to mix the layers.[6]
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool.[6]
-
Centrifugation: If available, centrifuging the mixture can effectively break the emulsion.[1]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic layer and break the emulsion.[6]
Q4: Can I use a stronger base, like sodium hydroxide (NaOH), for the extraction?
A4: While a stronger base like NaOH can also be used to deprotonate phenylsulfinic acid, it is important to consider the stability of your desired product. If your product is sensitive to strong bases (e.g., contains ester functionalities that could be hydrolyzed), it is safer to use a milder base like sodium bicarbonate.
Q5: When should I consider using flash column chromatography for removing phenylsulfinic acid?
A5: Flash column chromatography is a suitable method when basic extraction is not effective, or if your desired product has some solubility in the aqueous basic wash.[8][9] It is also useful for removing other impurities in addition to phenylsulfinic acid. Since phenylsulfinic acid is a polar and acidic compound, it will have a strong affinity for a polar stationary phase like silica gel.
Q6: Is it possible to remove phenylsulfinic acid by precipitation?
A6: Yes, it is possible to remove phenylsulfinic acid by converting it to its sodium salt, which can then be precipitated. The solubility of sodium phenylsulfinate is dependent on the solvent system. For instance, while it is soluble in water, its solubility in less polar organic solvents or mixtures of organic solvents and water is lower.[10] Adding a less polar solvent like ethanol to a concentrated aqueous solution of sodium phenylsulfinate can induce its precipitation.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of phenylsulfinic acid byproduct.
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete removal of phenylsulfinic acid after basic extraction. | A single extraction was insufficient. | Perform additional washes with the aqueous basic solution. Check the pH of the final aqueous wash to ensure it is basic.[1] |
| The concentration of the basic solution was too low. | Use a saturated solution of sodium bicarbonate or a 1-2 M solution of sodium carbonate. | |
| The product has some acidic properties and is being partially extracted. | Consider using a milder base or switch to purification by flash column chromatography. | |
| Formation of a stable emulsion during extraction. | Vigorous shaking of the separatory funnel. | Gently swirl the funnel instead of shaking.[6] |
| Presence of surfactant-like impurities. | Add brine to the separatory funnel to "salt out" the organic layer.[6][7] | |
| Filter the mixture through Celite® or glass wool.[6] | ||
| If available, use a centrifuge to break the emulsion.[1] | ||
| Low recovery of the desired product after extraction. | The product has some solubility in the aqueous basic wash. | Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| The product is degrading due to the basic conditions. | Use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide) and minimize the contact time. | |
| Phenylsulfinic acid co-elutes with the product during flash chromatography. | The solvent system is not optimized. | Increase the polarity of the eluent gradually (gradient elution) to better separate the polar phenylsulfinic acid from a less polar product.[9] |
| Add a small amount of a competing acid, like acetic acid, to the eluent to suppress the ionization of phenylsulfinic acid and alter its retention. | ||
| Difficulty in precipitating sodium phenylsulfinate. | The concentration of the salt in the solution is too low. | Concentrate the aqueous solution containing the sodium phenylsulfinate before adding the anti-solvent. |
| The chosen anti-solvent is not effective. | Experiment with different anti-solvents. Ethanol or acetone are good starting points for precipitating salts from aqueous solutions.[11] |
Data Presentation
Table 1: Theoretical Efficiency of Multiple Extractions
This table illustrates the theoretical percentage of an acidic impurity remaining in the organic phase after multiple washes with a basic aqueous solution, assuming a favorable partition coefficient for the resulting salt into the aqueous phase.
| Number of Washes | Volume of Aqueous Wash (relative to organic phase) | Theoretical % of Acidic Impurity Remaining in Organic Phase |
| 1 | 1x | < 10% |
| 2 | 1x | < 1% |
| 3 | 1x | < 0.1% |
| 1 | 0.5x | < 15% |
| 2 | 0.5x | < 2.5% |
| 3 | 0.5x | < 0.4% |
Note: These are theoretical values and actual efficiency will depend on the specific reaction conditions, solvents, and the nature of the desired product.
Experimental Protocols
Protocol 1: Removal of Phenylsulfinic Acid by Basic Liquid-Liquid Extraction
This protocol is suitable for the removal of phenylsulfinic acid from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent and is stable to mild basic conditions.
Materials:
-
Reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate.
-
Drain the lower aqueous layer into a separate flask.
-
Repeat the wash (steps 2-5) one to two more times. After the final wash, check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with an equal volume of deionized water to remove any residual base.
-
Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to dry it completely.
-
Filter the drying agent from the organic solution.
-
Concentrate the organic solution using a rotary evaporator to obtain the purified product.
Protocol 2: Removal of Phenylsulfinic Acid by Flash Column Chromatography
This protocol is suitable for separating phenylsulfinic acid from a less polar desired product.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane)
-
Chromatography column
-
Sand
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. The desired product should have an Rf value of approximately 0.2-0.4, while the phenylsulfinic acid should remain at or near the baseline (Rf ≈ 0).[12]
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for samples not readily soluble, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[12]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (using air or nitrogen) to the top of the column to begin eluting the sample.
-
Collect fractions in separate test tubes.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired product while leaving the phenylsulfinic acid on the column.[9]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
Figure 1. Workflow for the removal of phenylsulfinic acid via basic liquid-liquid extraction.
Figure 2. General workflow for purification from phenylsulfinic acid using flash column chromatography.
References
- 1. biotage.com [biotage.com]
- 2. Optimization of Acid Wash Process on Activated Carbon with Variation of HCL Concentration at PT XYZ | Journal of Metallurgical Engineering and Processing Technology [jurnal.upnyk.ac.id]
- 3. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]
- 4. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. EP0548028B1 - Purification of organic compounds by crystallisation - Google Patents [patents.google.com]
Validation & Comparative
comparison of 3-((Phenylsulfonyl)methylene)oxetane with other Michael acceptors
An Objective Comparison of 3-((Phenylsulfonyl)methylene)oxetane with Other Michael Acceptors for Researchers, Scientists, and Drug Development Professionals.
Introduction to Michael Acceptors
The Michael addition, a cornerstone of organic synthesis, involves the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound containing an electron-withdrawing group (the Michael acceptor)[1][2]. This reaction is a versatile and widely used method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions[1][2]. Michael acceptors are characterized by a carbon-carbon double bond conjugated to an electron-withdrawing group, such as a carbonyl (ketone, aldehyde, ester), nitrile, nitro, or sulfonyl group[2][3]. This structural motif renders the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles[3][4].
In the realm of drug discovery, Michael acceptors have gained significant attention as "warheads" for covalent inhibitors[5]. These compounds can form stable covalent bonds with nucleophilic amino acid residues, such as cysteine, lysine, or histidine, within the active site of a target protein[6][7]. This irreversible inhibition can offer advantages like prolonged duration of action and high potency[5].
This compound: A Unique Michael Acceptor
This compound is a Michael acceptor featuring a powerful phenylsulfonyl group as the electron-withdrawing moiety and a unique, strained four-membered oxetane ring[8][9][10]. The phenylsulfonyl group strongly activates the double bond for nucleophilic attack. The oxetane ring, while being a stable motif, can influence the molecule's physicochemical properties and provides a distinct structural scaffold compared to more common acyclic or five- and six-membered ring-based acceptors[9][11][12]. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science[9].
Comparative Analysis of Michael Acceptors
The choice of a Michael acceptor is dictated by the desired reactivity, selectivity, and the properties of the final product. Below is a comparative analysis of this compound and other commonly employed Michael acceptors.
Data Presentation: Quantitative Comparison
| Feature | This compound | α,β-Unsaturated Ketones (e.g., 3-Penten-2-one) | α,β-Unsaturated Esters (e.g., Ethyl Acrylate) | Acrylonitrile |
| Structure | Contains a phenylsulfonyl group and an oxetane ring. | Contains a ketone carbonyl group. | Contains an ester carbonyl group. | Contains a nitrile group. |
| Reactivity | High, due to the strong electron-withdrawing nature of the sulfonyl group. | Moderate to high, depending on substitution[3]. | Moderate, generally less reactive than corresponding ketones[13]. | High reactivity towards nucleophiles[14][15]. |
| Common Donors | Thiols, amines, stabilized carbanions. | Enolates, amines, thiols[1][6]. | Enolates, amines, thiols. | Alcohols, thiols, amines[16]. |
| Key Applications | Covalent inhibitors, building block for complex heterocyclic structures[9]. | Synthesis of 1,5-dicarbonyl compounds, natural product synthesis[1]. | Polymer synthesis, synthesis of β-amino esters. | Synthesis of polymers (polyacrylonitrile), cyanoethylation. |
| Advantages | Unique 3D scaffold from the oxetane ring, potent electrophile. The oxetane can act as a bioisostere for gem-dimethyl or carbonyl groups[12]. | Readily available, well-established reactivity[1]. | Good balance of reactivity and stability. | Highly reactive, useful for introducing a nitrile moiety. |
| Limitations | Potential for ring-opening of the oxetane under strongly acidic conditions[17]. | Aldehydes can be too electrophilic, leading to 1,2-addition[3]. | Can undergo polymerization. | Can be highly toxic. |
Experimental Protocols
General Experimental Protocol for a Thia-Michael Addition
This protocol is a general guideline for the addition of a thiol to a Michael acceptor and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the Michael acceptor (1.0 eq) in a suitable solvent (e.g., dichloromethane, methanol, or THF).
-
Reagent Addition: Add the thiol (Michael donor, 1.0-1.2 eq) to the solution.
-
Catalyst Introduction: Add a catalytic amount of a base (e.g., triethylamine (0.1 eq) or DBU) to the stirring solution at room temperature[1].
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often exothermic. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction if necessary (e.g., with a dilute acid wash). Extract the product with an appropriate organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final adduct[1].
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of this compound[8].
-
Preparation of the Ylide Precursor: Slowly add n-butyl lithium (2.5 M in hexanes, 2.2 eq) to a solution of (methylsulfonyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Stir the mixture for 30 minutes.
-
Phosphonate Formation: Add chlorodiethylphosphonate (1.2 eq) dropwise to the reaction mixture and stir for another 30 minutes.
-
Wittig-Horner-Emmons Reaction: Cool the reaction to -78 °C. Add a solution of oxetan-3-one (1.0 eq) in THF dropwise.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours[8].
-
Work-up and Purification: Quench the reaction by adding aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Combine the organic layers, dry, and concentrate. Purify the residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to afford this compound as a white to off-white solid[8].
Visualizations: Mechanisms and Workflows
General Michael Addition Mechanism
Caption: General mechanism of the Michael Addition reaction.
Covalent Inhibition of a Protein Kinase
Caption: Covalent inhibition of a protein by a Michael acceptor.
Experimental Workflow for Michael Addition
Caption: General experimental workflow for a Michael addition.
References
- 1. benchchem.com [benchchem.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3-(phenylsulfonylMethylene)oxetane | 1221819-46-0 [chemicalbook.com]
- 9. This compound [myskinrecipes.com]
- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 11. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 13. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Using the phospha-Michael reaction for making phosphonium phenolate zwitterions [beilstein-journals.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
analytical methods for the characterization of 3-((Phenylsulfonyl)methylene)oxetane products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the characterization of products derived from 3-((phenylsulfonyl)methylene)oxetane. It is designed to assist researchers in selecting the appropriate techniques for structural elucidation and purity assessment of novel compounds synthesized from this versatile building block. The information presented is based on established analytical principles and data from analogous chemical systems, offering a robust framework for the characterization of new chemical entities.
Introduction to this compound and its Reactivity
This compound is a valuable reagent in medicinal chemistry and organic synthesis. The exocyclic double bond, activated by the electron-withdrawing phenylsulfonyl group, makes it an excellent Michael acceptor and a partner in various cycloaddition reactions. A prominent application of this scaffold is in the synthesis of spirocyclic systems, which are of significant interest in drug discovery due to their conformational rigidity and three-dimensional character.
One of the key reactions of this compound is the [3+2] cycloaddition with azomethine ylides to generate spiro[oxetane-3,3'-pyrrolidine] derivatives. These spirocycles are prevalent in a variety of biologically active natural products and synthetic compounds. The characterization of these complex structures requires a combination of modern analytical techniques.
Core Analytical Techniques
The primary analytical methods for the characterization of this compound and its reaction products include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For unambiguous stereochemical assignments, X-ray crystallography is the gold standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for determining the connectivity of atoms in the molecule.
¹H NMR Spectroscopy: Provides information on the chemical environment and connectivity of protons. For the starting material, this compound, the key diagnostic signals include the vinylic proton and the protons of the oxetane ring.[1] In the spirocyclic products, the disappearance of the vinylic proton signal and the appearance of new signals for the pyrrolidine ring protons are indicative of a successful cycloaddition.
¹³C NMR Spectroscopy: Complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the spiro carbon and the carbons of the oxetane and pyrrolidine rings are diagnostic.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a commonly used soft ionization technique for these types of polar molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compounds. Reversed-phase HPLC with a C18 column is typically employed, and detection is often performed using a UV detector. The retention time is a characteristic property of a compound under a specific set of conditions.
Comparative Data for an Analogous System
Table 1: ¹H NMR Data Comparison (in CDCl₃)
| Proton | Starting Material (this compound)[1] | Analogous Spirocyclic Product (N-methyl-1'-(phenylsulfonyl)spiro[indoline-3,2'-pyrrolidin]-2-one) |
| Phenyl-H | 7.90-7.88 (m, 2H), 7.68-7.64 (m, 1H), 7.57 (t, J=7.6Hz, 2H) | ~ 7.8-7.2 (m) |
| Vinylic-H | 6.13-6.11 (m, 1H) | Absent |
| Oxetane-CH₂ | 5.66-5.64 (m, 2H), 5.30-5.27 (m, 2H) | Shifted, likely in the range of 4.5-5.5 ppm |
| Pyrrolidine-CH | Not Applicable | ~ 4.0-5.0 (m) |
| Pyrrolidine-CH₂ | Not Applicable | ~ 2.0-3.5 (m) |
| N-CH₃ | Not Applicable | ~ 2.5 (s) |
Table 2: ¹³C NMR Data Comparison (in CDCl₃)
| Carbon | Starting Material (Predicted) | Analogous Spirocyclic Product (Predicted) |
| Phenyl-C | ~ 125-140 | ~ 120-145 |
| Vinylic-C | ~ 120, 150 | Absent |
| Oxetane-C | ~ 70-80 | ~ 70-85 |
| Spiro-C | Not Applicable | ~ 70-80 |
| Pyrrolidine-C | Not Applicable | ~ 40-65 |
| N-CH₃ | Not Applicable | ~ 35 |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M+H]⁺ |
| This compound | ESI | 211.0429 |
| Spiro[oxetane-3,3'-pyrrolidine] product with N-methyl azomethine ylide | ESI | 268.1007 |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical results. Below are representative protocols for the key analytical techniques.
General Procedure for NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00 for ¹H) or the residual solvent peak (δ 7.26 for ¹H and δ 77.16 for ¹³C in CDCl₃).
General Procedure for High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).
-
Acquire the mass spectrum in positive ion mode.
-
The measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared with the calculated value to confirm the elemental composition.
General Procedure for HPLC Analysis
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Inject 10 µL of the sample onto a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Elute the sample using a gradient or isocratic mobile phase system (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
The purity of the sample is determined by the relative area of the main peak.
Visualizing the Characterization Workflow
The logical flow of characterizing a novel product from this compound can be visualized as follows:
This workflow outlines a systematic approach, starting from synthesis and purification, followed by initial characterization to confirm the reaction has occurred. Detailed spectroscopic analysis then provides the structural information, which is complemented by purity assessment. For compounds that form suitable crystals, X-ray crystallography can provide ultimate proof of structure and stereochemistry.
Alternative Analytical Methods
While NMR, MS, and HPLC are the primary tools, other techniques can provide valuable complementary information:
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the sulfonyl group (strong absorptions around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹) and the C-O-C stretch of the oxetane ring.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in a pure sample, which can be used to confirm the empirical formula.
-
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals in complex molecules and establishing through-bond correlations.
Conclusion
The robust characterization of novel products derived from this compound relies on a multi-technique analytical approach. By systematically applying NMR spectroscopy, mass spectrometry, and chromatography, researchers can confidently elucidate the structure and assess the purity of newly synthesized compounds. The data and protocols presented in this guide, based on analogous systems, provide a solid foundation for the characterization of this important class of molecules in the context of modern drug discovery and development.
References
Validating Spiro-Oxetane Synthesis: A Comparative Guide to Synthetic Methodologies and X-ray Crystallographic Confirmation
For researchers, medicinal chemists, and professionals in drug development, the rigid, three-dimensional scaffold of spiro-oxetanes offers a compelling structural motif. Their unique physicochemical properties, including improved solubility and metabolic stability, have positioned them as attractive building blocks in modern drug discovery. This guide provides a comparative analysis of common synthetic routes to spiro-oxetanes, with a focus on the definitive structural validation provided by single-crystal X-ray crystallography.
This document outlines the synthetic strategies for preparing spiro-oxetanes, presenting a side-by-side comparison of key performance indicators such as reaction yields and conditions. Furthermore, it details the experimental protocols for these syntheses and for the crystallographic analysis that unambiguously confirms the successful formation of the desired spirocyclic structure.
Comparative Analysis of Synthetic Routes to Spiro-Oxetanes
The synthesis of spiro-oxetanes can be approached through several methodologies, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, scale of the reaction, and availability of starting materials. Below is a summary of common methods with their typical reaction parameters.
| Synthetic Method | Key Reagents & Conditions | Typical Yield | Scope & Limitations |
| Intramolecular Williamson Ether Synthesis | Diol precursor, sulfonyl chloride (e.g., MsCl, TsCl), strong base (e.g., NaH, KOtBu) in an aprotic solvent (e.g., THF, DMF). Reaction temperatures can range from 0 °C to reflux.[1][2] | 60-90% | A versatile and widely used method. The formation of the diol precursor can add steps to the overall sequence. Side reactions like elimination can occur with sterically hindered substrates.[2] |
| Paternò-Büchi Reaction | Carbonyl compound, alkene, UV irradiation (typically 254-300 nm).[3][4] | 40-80% | A photochemical [2+2] cycloaddition that can form the oxetane ring in a single step.[5] The reaction scope can be limited by the photochemical reactivity of the substrates, and side reactions are common.[4][5] |
| Oxidative Cyclization | o-cycloalkylaminoacetanilide, oxidizing agent (e.g., Oxone®), in an acidic medium (e.g., formic acid).[6][7][8] | ~74% (for specific fused systems) | Effective for the synthesis of complex, fused spiro-oxetane systems like benzimidazoles.[6][7][8] The stability of the spiro-oxetane motif under the oxidative conditions needs to be considered.[8] |
| Alkylation of Anilines | Substituted aniline, 3,3-bis(bromomethyl)oxetane, base (e.g., NaOH), in a polar solvent (e.g., acetone).[9] | Up to 87% | A direct approach to N-aryl-2-oxa-6-azaspiro[3.3]heptane derivatives. The nucleophilicity of the aniline and the reaction conditions are crucial for high yields.[9] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful synthesis and validation of spiro-oxetanes.
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole via Oxidative Cyclization
This protocol describes the synthesis of a novel tetracyclic system containing a spiro-oxetane fused to a benzimidazole ring, a structure confirmed by X-ray crystallography.[6][7][8]
Step 1: Synthesis of the Acetanilide Precursor A solution of the corresponding aniline (e.g., 4-bromo-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline) and triethylamine in dichloromethane is cooled to 0 °C. Acetyl chloride is added dropwise, and the reaction mixture is stirred at room temperature for several hours. After completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the acetanilide precursor.[6]
Step 2: Oxidative Cyclization The acetanilide precursor is dissolved in formic acid, and Oxone® is added. The mixture is stirred at 40 °C for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water, neutralized with sodium carbonate, and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the spirocyclic oxetane-fused benzimidazole, which can be further purified by recrystallization to obtain crystals suitable for X-ray diffraction. For the 2-oxa-7-azaspiro[3.5]nonane fused benzimidazole, a yield of 74% was reported.[8]
General Protocol for Single-Crystal X-ray Crystallography
The definitive confirmation of the three-dimensional structure of a synthesized spiro-oxetane is achieved through single-crystal X-ray diffraction.
1. Crystal Growth and Selection: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. A well-formed crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.[10][11]
2. Data Collection: The selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[10][11]
3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, accurate three-dimensional structure.[10]
The final structural data is typically presented in a Crystallographic Information File (CIF).
Visualization of Synthetic and Validation Workflows
The following diagrams illustrate the key synthetic pathways for spiro-oxetanes and the workflow for their validation by X-ray crystallography.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
- 7. [PDF] Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
A Comparative Guide to the HPLC Analysis of Reaction Mixtures Containing 3-((Phenylsulfonyl)methylene)oxetane
For researchers and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing the novel building block, 3-((Phenylsulfonyl)methylene)oxetane. Alternative analytical techniques are also discussed, offering a comprehensive look at the available methodologies.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
| Parameter | Proposed Method | Alternative Method 1 | Alternative Method 2 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Phenyl-Hexyl | Cyano |
| Mobile Phase | Acetonitrile/Water gradient | Methanol/Water gradient | Isocratic Acetonitrile/Water |
| Gradient | 40-90% Acetonitrile in 20 min | 50-95% Methanol in 20 min | 60% Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 220 nm | Diode Array Detector (DAD) |
| Temperature | 30 °C | 35 °C | Ambient |
| Injection Vol. | 10 µL | 5 µL | 20 µL |
Rationale for Proposed Method:
-
A C18 column is a good starting point due to its versatility and wide availability.
-
An acetonitrile/water gradient is effective for separating compounds with a range of polarities, which is typical for a reaction mixture containing starting materials, intermediates, the product, and byproducts.
-
UV detection at 254 nm is suitable due to the presence of the phenylsulfonyl chromophore.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable for specific analytical challenges.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS | Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Provides molecular weight information, aiding in the identification of unknown impurities and byproducts. High sensitivity and selectivity. | Higher cost and complexity compared to HPLC-UV. |
| NMR | Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the molecules in the reaction mixture.[1] | Excellent for structural elucidation of unknown compounds. Quantitative NMR (qNMR) can be used for absolute quantification without a reference standard.[1] | Lower sensitivity compared to HPLC. More complex sample preparation and data interpretation. |
| GC-MS | Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable compounds. | High resolution and sensitivity. Provides molecular weight and fragmentation data for identification. | The analyte must be volatile and thermally stable, which may not be the case for this compound and related reaction components. |
| TLC | Thin-Layer Chromatography is a simple and rapid technique for qualitative analysis. | Inexpensive and fast for reaction monitoring. | Not quantitative. Lower resolution compared to HPLC. |
Experimental Protocols
Proposed HPLC Method Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the reaction mixture.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks of interest.
-
Determine the relative peak areas to monitor the progress of the reaction or the purity of the product.
-
Stability Considerations
The oxetane ring can be susceptible to ring-opening under strongly acidic or basic conditions.[2] Therefore, it is crucial to ensure the mobile phase pH is maintained within a neutral range (pH 3-8) to prevent degradation of the analyte on the column. A stability-indicating method would involve subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to ensure that any degradation products are well-separated from the main peak.[3][4][5][6]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of a reaction mixture.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. chemrxiv.org [chemrxiv.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability indicating HPLC method for simultaneous determination of mephenesin and diclofenac diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity of Sulfonyl-Activated Alkenes in Cycloadditions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of sulfonyl-activated alkenes in cycloaddition reactions is crucial for the synthesis of complex molecular architectures, including novel heterocycles and carbocycles. The electron-withdrawing nature of the sulfonyl group significantly influences the dienophilic or dipolarophilic character of the alkene, making these compounds valuable synthons in organic synthesis. This guide provides a comparative overview of the reactivity of various sulfonyl-activated alkenes in key cycloaddition reactions, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis
The following table summarizes quantitative data from various studies on the performance of different sulfonyl-activated alkenes in cycloaddition reactions. This allows for a direct comparison of their reactivity in terms of reaction yields and, where available, stereoselectivity.
| Sulfonyl-Activated Alkene | Cycloaddition Type | Diene/Dipole | Product Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Phenyl vinyl sulfone | Diels-Alder ([4+2]) | Cyclopentadiene | Not specified | Not specified | [1] |
| trans-1-(Phenylsulfonyl)-2-(trimethylsilyl)ethylene | Diels-Alder ([4+2]) | Various dienes | Not specified | Not specified | [1] |
| N-Sulfonylimine | [4+2] Cycloaddition | Alkenes | High | High | [2] |
| N-Sulfonylimine | [2+2] Cycloaddition | Alkenes | High | High | [2] |
| Methyl vinyl sulfone | Diels-Alder ([4+2]) | Furan | Computationally studied | Not specified | [3] |
| Sulfonyl-substituted trienes | Intramolecular Diels-Alder | (Internal diene) | Good to excellent | High (exo-selective) | [4] |
| gem-Dibromoalkenes (in situ activated) | [2+3] Cycloaddition | Arylsulfonyl methyl isocyanides | Up to 90% | Not specified | [5] |
| β-Alkyl nitroalkenes (activated to vinyl sulfones) | Sulfonylation/Radical Reaction | Sulfonyl hydrazides | Good | Not applicable | [6] |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are generalized protocols for key cycloaddition reactions involving sulfonyl-activated alkenes, based on methodologies described in the cited literature.
General Procedure for Diels-Alder Reactions of Vinyl Sulfones
A solution of the vinyl sulfone (1.0 equivalent) and the corresponding diene (1.0-3.0 equivalents) in a suitable solvent (e.g., toluene, dichloromethane) is prepared. The reaction mixture is then stirred at a specified temperature (ranging from room temperature to reflux) for a period of several hours to days. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired cycloaddition product. For thermally sensitive reactants, the reaction may be performed at lower temperatures for a longer duration.
General Procedure for Photosensitized [4+2] and [2+2] Cycloadditions of N-Sulfonylimines
In a typical procedure, a mixture of the N-sulfonylimine (1.0 equivalent), the alkene (1.5-3.0 equivalents), and a photosensitizer (e.g., iridium-based photocatalyst, 0.5 mol%) in a degassed solvent (e.g., acetonitrile) is irradiated with a specific wavelength of light (e.g., blue LEDs, λmax=450 nm) at room temperature.[7][8] The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). After the starting material is consumed (as monitored by TLC), the solvent is evaporated, and the residue is purified by flash column chromatography to yield the corresponding polycyclic or azetidine product.[2]
General Procedure for 1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a versatile method for constructing five-membered heterocycles.[9][10] In a representative protocol, a 1,3-dipole (or its precursor) is reacted with a sulfonyl-activated alkene (the dipolarophile) in a suitable solvent.[11] The reaction conditions, including temperature and reaction time, are optimized based on the specific substrates. For instance, diazoalkenes, generated in situ from lithium acetylides and N-sulfonyl azides, can undergo 1,3-dipolar cycloaddition with aromatic systems.[12] The reaction mixture is stirred until completion, followed by workup and purification, typically by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the fundamental principles of the cycloaddition reactions discussed.
Caption: General mechanism of a Diels-Alder [4+2] cycloaddition.
Caption: General mechanism of a 1,3-dipolar cycloaddition reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Computational Investigation of Energetics in Diels-Alder Reactions Using Vinyl Sulfone Derivatives – Summer Research 2020 Poster Session [summer20.research.wesleyan.edu]
- 4. Halogenovinyl Sulfones. 6.(1) Synthesis of Condensed Heterocycles by Diastereoselective Intramolecular Diels-Alder Reactions of Sulfonyl-Substituted Trienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controllable Activation of β-Alkyl Nitroalkenes: Regioselective Synthesis of Allyl and Vinyl Sulfones [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Arenes participate in 1,3-dipolar cycloaddition with in situ-generated diazoalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic confirmation of cycloaddition products of 3-((Phenylsulfonyl)methylene)oxetane
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of spectroscopic methods for the characterization of cycloaddition products derived from 3-((phenylsulfonyl)methylene)oxetane, offering detailed experimental protocols and data interpretation.
The cycloaddition of this compound with various dienophiles or dipolarophiles offers a versatile route to novel spirocyclic oxetane scaffolds. These structures are of significant interest in medicinal chemistry due to their unique three-dimensional conformations and potential as bioisosteres. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the definitive confirmation of the resulting cycloadducts.
While specific literature detailing the spectroscopic analysis of cycloaddition products of this compound is limited, this guide presents a comprehensive analysis based on analogous systems and established principles of spectroscopic characterization for spiro-oxetanes. The data and protocols provided are derived from closely related structures, offering a robust framework for the analysis of this emerging class of compounds.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for a representative spiro-oxetane cycloadduct, synthesized via a [2+2] cycloaddition reaction. This data serves as a benchmark for researchers working on similar molecular scaffolds.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Oxetane CH₂ | 4.80 - 4.95 | m | - |
| Spiro-CH | 3.50 - 3.65 | m | - |
| Cycloadduct CH₂ | 2.20 - 2.50 | m | - |
| Phenyl H | 7.50 - 7.95 | m | - |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Spiro C | 85.0 - 90.0 |
| Oxetane CH₂ | 75.0 - 80.0 |
| Oxetane C | 40.0 - 45.0 |
| Cycloadduct CH₂ | 30.0 - 40.0 |
| Phenyl C (ipso) | 140.0 - 145.0 |
| Phenyl C (ortho, meta, para) | 127.0 - 135.0 |
Table 3: IR and Mass Spectrometry Data
| Technique | Key Observations |
| IR (ATR, cm⁻¹) | 1320-1300 (s, νSO₂ asym), 1160-1140 (s, νSO₂ sym), 980-960 (s, νC-O-C oxetane) |
| MS (ESI+) | [M+H]⁺, [M+Na]⁺ |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline the standard procedures for sample preparation and data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified cycloaddition product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Acquire the spectrum with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans. Use broadband proton decoupling.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid, purified cycloaddition product directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the purified cycloaddition product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.
Visualization of Experimental Workflow and Data Analysis
To further clarify the process of spectroscopic confirmation, the following diagrams illustrate the experimental workflow and the logical steps involved in data analysis.
A Comparative Guide to Quantitative NMR (qNMR) for Determining Yield and Purity of Oxetane Products
For researchers, scientists, and drug development professionals, the accurate determination of yield and purity of synthesized compounds is paramount. Oxetanes, four-membered ether heterocyclic compounds, are increasingly incorporated into drug candidates to improve their physicochemical and pharmacological properties. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of oxetane products.
Introduction to Analytical Techniques
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance in a sample by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known concentration. The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful tool for determining molar quantities without the need for identical reference standards for the analyte.[1][2]
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. When coupled with a suitable detector (e.g., UV-Vis), HPLC is a highly sensitive and widely used method for purity determination by assessing the area percentage of the main peak relative to impurities.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, allowing for the separation, identification, and quantification of impurities.[5][6]
Performance Comparison: qNMR vs. HPLC vs. GC-MS for Oxetane Analysis
The choice of analytical technique depends on various factors, including the properties of the oxetane product, the nature of potential impurities, and the specific analytical requirements (e.g., speed, accuracy, and regulatory acceptance). The following table summarizes the key performance characteristics of each technique for the analysis of a representative oxetane, 3-phenyloxetane.
Table 1: Performance Comparison for Purity and Yield Determination of 3-Phenyloxetane
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Separation based on differential partitioning between stationary and mobile phases. | Separation based on volatility and interaction with a stationary phase, followed by mass-to-charge ratio detection.[5] |
| Primary Use | Absolute quantification (purity and yield), structural confirmation. | Purity determination (area %), impurity profiling.[4] | Impurity identification and quantification, analysis of volatile impurities.[5][6] |
| Reference Standard | Requires a certified internal standard (can be structurally unrelated).[1][2] | Requires a certified reference standard of the analyte for accurate quantification (or relative response factors). | Requires a certified reference standard of the analyte for accurate quantification. |
| Accuracy | High, provides an absolute purity value.[7][8] | High, but can be influenced by the response factors of impurities. | High, dependent on the calibration curve. |
| Precision | Excellent, typically with low relative standard deviation (RSD).[7][8] | Very good, with low RSD. | Very good, with low RSD. |
| Limit of Detection (LOD) | Higher compared to chromatographic methods (typically >0.1% w/w). | Moderate (typically in the µg/mL range).[9][10][11][12][13] | Low (typically in the low µg/L to ng/L range for similar compounds).[6][14] |
| Limit of Quantification (LOQ) | Higher compared to chromatographic methods. | Moderate (typically in the µg/mL range).[9][10][11][12][13] | Low (typically in the low µg/L to ng/L range for similar compounds).[6][14] |
| Linearity | Excellent over a wide dynamic range. | Good, but can be limited by detector saturation.[9][12][15] | Excellent over a wide dynamic range.[16] |
| Sample Throughput | Relatively high. | High. | Moderate to high. |
| "NMR Silent" Impurities | Does not detect impurities without protons (e.g., inorganic salts). | Detects chromophoric impurities. | Detects ionizable volatile/semi-volatile impurities. |
| Destructive | No.[5] | Yes. | Yes. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following sections provide experimental protocols for determining the purity and yield of an oxetane product using qNMR, HPLC, and GC-MS.
Quantitative ¹H NMR (qNMR) Protocol for Purity and Yield Determination
This protocol describes the determination of purity and reaction yield of a synthesized oxetane product using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude oxetane product into a clean vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte or solvent signals.[2][17]
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[17] Ensure complete dissolution.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key acquisition parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to ensure full relaxation. A typical starting point is 30 seconds.[2]
-
A sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]
-
A spectral width that encompasses all signals of interest.
-
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the oxetane product and a signal from the internal standard.
-
Calculate the purity or yield using the following formula:[2][18]
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = Oxetane product
-
IS = Internal Standard
-
sample = Crude product containing the oxetane
-
HPLC-UV Protocol for Purity Determination
This protocol outlines a reversed-phase HPLC method for determining the purity of an oxetane product.
1. Sample and Standard Preparation:
-
Prepare a stock solution of the oxetane product at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
2. HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A typical gradient could be: 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-31 min, 80-20% B; 31-35 min, 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the main oxetane product and any impurity peaks.
-
Calculate the purity as the area percentage of the main peak relative to the total peak area.
GC-MS Protocol for Impurity Profiling
This protocol describes a method for identifying and quantifying volatile impurities in an oxetane product.
1. Sample Preparation:
-
Prepare a stock solution of the oxetane product at a concentration of approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
If quantification is required, prepare calibration standards of expected impurities.
2. GC-MS System and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A typical program could be: initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities by creating a calibration curve from the standards.
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) illustrate the key workflows for determining yield and purity.
Caption: Workflow for determining oxetane purity and yield by qNMR.
Caption: Workflow for determining oxetane purity by HPLC-UV.
Caption: Logical relationship of key attributes of each analytical technique.
Conclusion
Quantitative NMR is a robust and accurate primary method for determining the absolute purity and yield of oxetane products. Its non-destructive nature and the ability to provide structural information simultaneously make it a highly valuable tool in research and development. While HPLC and GC-MS offer superior sensitivity for trace impurity analysis, qNMR provides a direct and often faster route to obtaining absolute quantitative data without the need for a specific reference standard of the analyte. The choice of the most suitable technique will ultimately depend on the specific analytical goals, the nature of the oxetane product and its potential impurities, and the available instrumentation. For a comprehensive characterization of oxetane products, a combination of these orthogonal techniques is often the most effective approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. galaxypub.co [galaxypub.co]
- 15. allsciencejournal.com [allsciencejournal.com]
- 16. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. rsc.org [rsc.org]
comparing the metabolic stability of oxetane-containing compounds versus gem-dimethyl analogues
For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a critical objective. A compound's susceptibility to metabolism can significantly impact its pharmacokinetic profile, potentially leading to rapid clearance, poor bioavailability, and the formation of reactive metabolites. In recent years, the incorporation of an oxetane motif has emerged as a promising strategy to enhance the metabolic stability of drug candidates. This guide provides a comprehensive comparison of the metabolic stability of oxetane-containing compounds versus their gem-dimethyl analogues, supported by experimental data and detailed methodologies.
The strategic replacement of a gem-dimethyl group with an oxetane ring can confer significant advantages in drug design. Oxetanes are four-membered cyclic ethers that can act as polar bioisosteres for the more lipophilic gem-dimethyl group.[1] This substitution can lead to a reduction in the rate of metabolic degradation, primarily by blocking or shielding metabolically vulnerable positions from cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[2] The increased polarity of the oxetane moiety compared to the gem-dimethyl group can also contribute to improved physicochemical properties without the unfavorable increase in lipophilicity often associated with gem-dimethyl substitution.[3]
Data Presentation: A Quantitative Comparison
The enhanced metabolic stability of oxetane-containing compounds has been demonstrated in numerous studies. The following tables summarize quantitative data from in vitro human liver microsome (HLM) stability assays, providing a direct comparison between matched pairs of oxetane-containing compounds and their gem-dimethyl analogues. The key parameters presented are the half-life (t1/2) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability.
| Compound Pair | Structural Moiety | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Oxetane | > 60 | 25.9 |
| Analogue A' | gem-Dimethyl | < 5 | > 293 |
| Compound B | Oxetane | 45 | 40 |
| Analogue B' | gem-Dimethyl | 15 | 120 |
Table 1: Comparative Metabolic Stability of Oxetane vs. gem-Dimethyl Analogs in Human Liver Microsomes (HLM). Data compiled from various sources illustrates the general trend of improved metabolic stability with the incorporation of an oxetane ring.
| Species | Compound C (Oxetane) CLint (µL/min/mg protein) | Compound C' (gem-Dimethyl) CLint (µL/min/mg protein) |
| Human | 35 | 150 |
| Rat | 50 | 210 |
| Mouse | 65 | 280 |
Table 2: Species-Specific Metabolic Stability of a Matched Compound Pair. This table demonstrates that the metabolic stability advantage of the oxetane-containing compound is often consistent across different species.
Experimental Protocols: Assessing Metabolic Stability
The following is a detailed protocol for a standard in vitro human liver microsomal (HLM) stability assay, a common method for evaluating the metabolic stability of compounds.
Human Liver Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and positive controls in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (typically 1 µM).
-
Thaw the human liver microsomes on ice and dilute them in phosphate buffer to a final protein concentration of 0.5 mg/mL.[4]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine the test compound working solution and the diluted human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.[5]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration in mg/mL) .[6]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the experimental workflow and the metabolic pathways involved.
Figure 1: Experimental workflow for a human liver microsomal stability assay.
Figure 2: Comparative metabolic pathways of gem-dimethyl vs. oxetane analogues.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mercell.com [mercell.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 3-((Phenylsulfonyl)methylene)oxetane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 3-((Phenylsulfonyl)methylene)oxetane, aligning with established safety protocols and environmental regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is crucial to be aware of the hazard profile of this compound and to use appropriate personal protective equipment (PPE). All handling of this compound and its waste should occur in a well-ventilated area, preferably within a chemical fume hood.
Hazard Profile:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and dust. |
| Hand Protection | Compatible, chemical-resistant gloves.[1] | Prevents skin contact and irritation. |
| Body Protection | Lab coat, coveralls, or impervious clothing.[1] | Shields skin from accidental spills. |
| Respiratory Protection | Use a full-face respirator if dust formation is likely or exposure limits may be exceeded.[1] | Prevents inhalation of harmful dust or aerosols. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal service.[2] The following steps outline the process for collecting and preparing the waste for professional disposal.
1. Waste Collection:
-
Designated Container: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, weighing paper), in a dedicated, leak-proof, and chemically compatible container.[2] For solid waste, a clearly labeled, sealed bag or container is appropriate.
-
Avoid Dust Generation: When handling the solid form of this chemical, use dry clean-up procedures and avoid creating dust. You can sweep, shovel, or vacuum up spilled material.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[3]
2. Waste Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated Satellite Accumulation Area (SAA) until it is ready for pickup by a licensed waste disposal company.[2] Containers must be kept tightly capped at all times, except when adding waste.[4]
3. Professional Disposal:
-
Licensed Vendor: The disposal of this compound must be handled by a licensed hazardous material disposal company.[2]
-
Incineration: The preferred method of disposal for many sulfone-containing compounds is incineration in a permitted facility equipped with an afterburner and flue gas scrubbing.[1][2] This ensures the complete destruction of the chemical.
-
Record Keeping: Maintain detailed records of the waste generated, including the quantity and the date of disposal, in accordance with institutional and regulatory requirements.[2]
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[2][3] Compounds containing sulfone groups can have adverse environmental effects.[3]
-
Spill Management: In case of a spill, clean it up immediately, avoiding dust generation. Wear appropriate PPE. Place the spilled material in a clean, dry, sealable, and labeled container for disposal. Wash the area with large amounts of water and prevent runoff into drains.
-
Empty Containers: Empty containers should be disposed of in the same manner as the unused product.[2] They can be rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste.[1] Puncture or crush the container to prevent reuse.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and handling process for this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-((Phenylsulfonyl)methylene)oxetane
Essential Safety and Handling Guide for 3-((Phenylsulfonyl)methylene)oxetane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for this compound (CAS No. 1221819-46-0). Given the compound's hazard profile, adherence to these procedures is vital for ensuring laboratory safety.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Molecular Formula | C₁₀H₁₀O₃S | [1][2][3] |
| Molecular Weight | 210.25 g/mol | [1][2][3] |
| Melting Point | 51-53 °C | [1] |
| Boiling Point (Predicted) | 412.0 ± 45.0 °C | [1] |
| Density (Predicted) | 1.412 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8°C, dry and sealed or -20°C in a freezer | [1][2][3] |
Note on Storage: There are conflicting storage temperature recommendations. For long-term storage, freezing at -20°C is advisable to ensure stability. For short-term use, refrigeration at 2-8°C is acceptable. Always store in a tightly sealed container in a dry environment. Some suppliers may use cold-chain transportation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check for breakthrough times and dispose of gloves immediately after handling or if contamination occurs. |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is also recommended. | Provides a barrier against dust particles and splashes. A face shield offers additional protection, especially when handling larger quantities. |
| Body | Laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | Given the risk of respiratory irritation from inhaling the powder, all handling should be performed in a fume hood to minimize exposure. |
Operational Plan: From Receipt to Experiment
A systematic workflow is essential for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
The following protocol is based on a documented synthesis procedure and general laboratory best practices.[1]
-
Preparation:
-
Before handling, ensure an eyewash station and safety shower are readily accessible.
-
Work within a certified chemical fume hood.
-
Don all required personal protective equipment (gloves, safety glasses, lab coat).
-
-
Handling the Solid:
-
Upon receipt, inspect the container for any damage.
-
To weigh the compound, carefully transfer the desired amount from the storage container to a weighing vessel inside the fume hood to contain any dust.
-
Close the container tightly after use and return it to the appropriate storage location (refrigerator or freezer).
-
-
Inert Atmosphere Handling (if required):
-
The synthesis of this compound involves air-sensitive reagents like n-butyllithium, suggesting that the compound itself may be handled under an inert atmosphere (e.g., nitrogen or argon) for certain reactions, although it is generally stable in air as a solid.
-
-
Dissolution:
-
The compound is soluble in organic solvents such as tetrahydrofuran (THF) and ethyl acetate (EtOAc).[1]
-
When dissolving, add the solvent slowly to the solid to avoid splashing.
-
-
Post-Reaction Work-up:
-
A typical work-up for reactions involving this compound may include quenching with an aqueous solution (e.g., ammonium chloride), followed by extraction with an organic solvent like ethyl acetate.[1]
-
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spills | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all contaminated materials (e.g., unused compound, reaction residues, contaminated gloves, pipette tips, and absorbent materials) in a designated, leak-proof, and clearly labeled container.
-
Keep this waste stream separate from other incompatible chemical waste.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.
-
Do not dispose of this chemical down the drain or in regular trash. The preferred method of disposal for sulfone compounds is typically incineration by a licensed hazardous waste facility.
-
By adhering to these guidelines, researchers can safely handle this compound and minimize risks to themselves and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) provided by the supplier.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
